Technical Documentation Center

5-Bromo-3-chloro-2-vinylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-chloro-2-vinylpyridine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Reactivity Profile of 5-Bromo-3-chloro-2-vinylpyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-3-chloro-2-vinylpyridine (CAS: 1335056-51-3) Executive Summary In the landscape of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-3-chloro-2-vinylpyridine (CAS: 1335056-51-3)

Executive Summary

In the landscape of modern medicinal chemistry and materials science, multi-functionalized heterocycles serve as critical "privileged scaffolds." 5-Bromo-3-chloro-2-vinylpyridine is a precision-engineered building block that offers three orthogonal sites of reactivity[1]. Unlike commodity monomers, this specific halogenated vinylpyridine allows for divergent, highly controlled chemical modifications. This guide provides a comprehensive mechanistic profile and self-validating experimental workflows to leverage its unique structural dynamics for advanced drug development[2].

Structural and Physicochemical Profiling

Understanding the baseline physical properties of 5-Bromo-3-chloro-2-vinylpyridine is essential for maintaining its integrity during storage and synthesis. The presence of the 2-vinyl group introduces specific handling requirements, as electron-deficient vinylpyridines are highly susceptible to auto-polymerization[3].

Table 1: Physicochemical Properties & Specifications
PropertyValue / SpecificationMechanistic Implication
CAS Number 1335056-51-3Unique identifier for the 5-Br, 3-Cl, 2-vinyl isomer[1].
Molecular Formula C₇H₅BrClNHighly halogenated; distinct mass isotopic pattern[4].
Molecular Weight 218.48 g/mol Requires precise stoichiometric calculation for micro-scale cross-coupling.
Storage Temperature ≤ -20°C, Inert AtmospherePrevents thermal auto-polymerization of the vinyl group[5].
Stabilizer Often stabilized with TBC4-tert-butylcatechol (TBC) acts as a radical scavenger to inhibit premature polymerization[3].

Causality Note: Always wash the compound with a mild aqueous base (e.g., 10% NaOH) or pass it through a short basic alumina plug immediately prior to sensitive transition-metal catalysis to remove the TBC stabilizer, which can otherwise poison palladium catalysts.

Mechanistic Reactivity Profile: The Orthogonal Triad

The synthetic value of 5-Bromo-3-chloro-2-vinylpyridine lies in the predictable, orthogonal reactivity of its three functional groups. By exploiting the differing electronic properties and bond dissociation energies of these sites, chemists can perform sequential, one-pot, or iterative functionalizations without the need for protecting groups.

  • The C5-Bromo Site (Primary Electrophile): The C-Br bond has a significantly lower bond dissociation energy compared to the C-Cl bond. In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition occurs almost exclusively at the C5 position[6].

  • The C2-Vinyl Group (Michael Acceptor): The inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen render the adjacent vinyl group highly electron-deficient. This makes it an exceptional Michael acceptor for carbon and heteroatom nucleophiles[7].

  • The C3-Chloro Site (Steric Reserve): The C3-chlorine is inherently less reactive toward oxidative addition and is further sterically shielded by the adjacent 2-vinyl group. It serves as a late-stage functionalization handle, requiring specialized bulky ligands (e.g., BrettPhos) to activate[8].

ReactivityMap Center 5-Bromo-3-chloro-2-vinylpyridine (CAS 1335056-51-3) Br_Site C5-Bromo Site (High Reactivity) Center->Br_Site Primary Target Cl_Site C3-Chloro Site (Sterically Hindered) Center->Cl_Site Late-Stage Vinyl_Site C2-Vinyl Group (Michael Acceptor) Center->Vinyl_Site Orthogonal Br_Rxn Suzuki-Miyaura / Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Br_Site->Br_Rxn Cl_Rxn Buchwald-Hartwig (Bulky Ligands) Strong Nucleophilic Substitution Cl_Site->Cl_Rxn Vinyl_Rxn Aza-Michael Addition / Heck Coupling Polymerization Vinyl_Site->Vinyl_Rxn

Fig 1. Orthogonal reactivity map of 5-Bromo-3-chloro-2-vinylpyridine functional sites.

Self-Validating Experimental Workflows

To maximize yield and ensure regioselectivity, the sequence of functionalization is critical. The optimal workflow begins with C5-arylation, followed by C2-vinyl modification, and concludes with C3-chloro activation.

Workflow Step1 Starting Material 5-Bromo-3-chloro-2-vinylpyridine Step2 Regioselective Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Step1->Step2 QC1 LC-MS Check Loss of Br Isotope Pattern Step2->QC1 Step3 Aza-Michael Addition (Amine, EtOH, 60°C) QC2 1H NMR Check Loss of Vinyl Protons (5.5-6.8 ppm) Step3->QC2 Step4 Late-Stage C-Cl Activation (Pd2(dba)3, BrettPhos, 100°C) QC1->Step3 If >95% Conversion QC2->Step4 If Complete

Fig 2. Sequential functionalization workflow leveraging orthogonal site reactivity.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

This protocol selectively arylates the C5 position while leaving the C3-chloro and C2-vinyl groups intact.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 5-Bromo-3-chloro-2-vinylpyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous K₂CO₃ (2.0 equiv) as the base.

  • Purge the flask with Argon for 10 minutes.

  • Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

  • Heat the reaction mixture to 80°C for 4–6 hours under vigorous stirring.

Causality & Scientific Rationale:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry at the palladium center. This accelerates the rate-limiting reductive elimination step, which is crucial for electron-deficient pyridine substrates that might otherwise stall at the Pd(II) intermediate[8].

  • Base Choice: K₂CO₃ is a mild base. Using stronger bases (e.g., KOtBu or NaOH) risks inducing unwanted anionic polymerization of the vinyl group or nucleophilic attack on the highly electrophilic pyridine ring[6].

Self-Validation System (IPC): Monitor the reaction via LC-MS. The starting material exhibits a distinct Br/Cl isotopic cluster (M, M+2, M+4 at roughly a 3:4:1 ratio). Upon successful C5-arylation, the bromine atom is replaced. The product mass spectrum will shift entirely, displaying only a chlorine isotopic pattern (M, M+2 in a ~3:1 ratio). If the M+4 peak persists, the reaction is incomplete.

Protocol B: Aza-Michael Addition at the C2-Vinyl Group

Following C5 functionalization, the C2-vinyl group can be utilized to introduce aliphatic nitrogen heterocycles or secondary amines.

Step-by-Step Methodology:

  • Dissolve the C5-arylated intermediate (1.0 equiv) in absolute ethanol (0.5 M).

  • Add the secondary amine nucleophile (e.g., morpholine or piperidine) (1.5 equiv).

  • Heat the mixture to 60°C for 12 hours. (No external catalyst is strictly required, though basic ionic liquids can accelerate the process)[9].

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Causality & Scientific Rationale:

  • Solvent Choice: Ethanol is chosen as a protic solvent because it rapidly protonates the stabilized carbanionic intermediate (an enolate-like structure stabilized by the pyridine nitrogen). This rapid protonation drives the equilibrium forward and prevents retro-Michael degradation[10].

  • Kinetic Stability: The conjugate addition works smoothly because the resulting anionic intermediate possesses kinetic stability, allowing it to be trapped efficiently before side reactions occur[7].

Self-Validation System (IPC): Analyze the crude product via ¹H NMR spectroscopy. The starting material features characteristic vinyl proton multiplets between 5.4 and 6.8 ppm. A successful Aza-Michael addition results in the complete disappearance of these alkene signals, replaced by two diastereotopic methylene multiplets in the 2.5–3.5 ppm aliphatic region.

Applications in Advanced Drug Development

The precise functionalization of 5-Bromo-3-chloro-2-vinylpyridine allows medicinal chemists to rapidly build 3D molecular complexity from a flat heteroaromatic ring. Halogenated vinylpyridines are established precursors in the synthesis of complex azatetralones, which are vital intermediates for aldose reductase inhibitors[11]. Furthermore, the ability to independently attach an aryl group (via C5), a solubilizing amine (via C2-vinyl), and a hydrogen-bond acceptor (via C3) makes this compound a "privileged scaffold" for developing next-generation kinase inhibitors and immunomodulators targeting the PD-1/PD-L1 pathway[12].

References

  • [3] PubChem. "5-Bromo-2-ethenylpyridine | C7H6BrN | CID 21134411". [Link]

  • [12] Google Patents. "US20170174671A1 - Heterocyclic compounds as immunomodulators".

  • [11] Google Patents. "US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones".

  • [1] AA Blocks. "1335056-51-3 | 5-bromo-3-chloro-2-ethenylpyridine".[Link]

  • [4] AA Blocks. "1335056-51-3 | 5-bromo-3-chloro-2-ethenylpyridine". [Link]

  • [7] PMC / NIH. "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles".[Link]

  • [9] ResearchGate. "Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids". [Link]

  • [8] White Rose eTheses Online. "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts".[Link]

  • [6] ACS Publications. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles".[Link]

Sources

Exploratory

Structural Elucidation & Quality Assurance: 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary: The Orthogonal Scaffold In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-3-chloro-2-vinylpyridine represents a "privileged scaffold" due to its orthogonal reactivity profile.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-3-chloro-2-vinylpyridine represents a "privileged scaffold" due to its orthogonal reactivity profile.[1] Unlike simple pyridine derivatives, this molecule offers three distinct chemical handles, each activatable under specific conditions:

  • C2-Vinyl Group: Ready for polymerization, Michael additions, or Heck coupling.

  • C5-Bromine: Highly reactive toward oxidative addition (Suzuki/Buchwald-Hartwig) due to the weaker C-Br bond.[1]

  • C3-Chlorine: Less reactive, allowing for sequential cross-coupling strategies (e.g., Negishi coupling) after the bromine has been functionalized.

This guide provides a rigorous analytical framework to validate the structural integrity, regiochemistry, and purity of this complex intermediate, ensuring it meets the stringent requirements of pharmaceutical synthesis.

Analytical Strategy & Workflow

The primary challenge in analyzing this molecule is distinguishing it from its regioisomers (e.g., 3-bromo-5-chloro-2-vinylpyridine) and detecting polymerization byproducts (poly-2-vinylpyridine).[1]

The following workflow enforces a "Self-Validating" protocol where each step confirms the previous one.

AnalyticalWorkflow cluster_QC Quality Control Loop Sample Crude Sample (5-Br-3-Cl-2-Vinylpyridine) HPLC 1. Purity Assessment (HPLC-UV/Vis) Detect Oligomers Sample->HPLC Dissolve in MeCN MS 2. Formula Confirmation (HRMS-ESI) Isotope Pattern Analysis HPLC->MS >98% Purity NMR_1H 3. Connectivity (1H NMR) J-Coupling Verification MS->NMR_1H M+ confirmed NMR_13C 4. Regiochemistry (13C NMR) C-Br vs C-Cl Assignment NMR_1H->NMR_13C Protons Assigned Release Certificate of Analysis (Release) NMR_13C->Release Structure Validated

Figure 1: Hierarchical analytical workflow ensuring purity and structural identity.

Spectroscopic Characterization (The Core)

Mass Spectrometry: The Isotope Fingerprint

Before NMR, Mass Spectrometry (MS) provides the most rapid confirmation of the halogen content. The presence of one Chlorine (


) and one Bromine (

) creates a unique "M+2" and "M+4" pattern.[2][3]

Expected Isotope Pattern (ESI+):

  • M (Base Peak): Contains

    
     and 
    
    
    
    .
  • M+2: High intensity. Contains (

    
    ) AND (
    
    
    
    ).
  • M+4: Distinct peak. Contains

    
    .[3]
    

Validation Rule: If the M+2 peak is not significantly taller than the M peak (approx 1.3x intensity due to combinatorics), the Br/Cl ratio is incorrect.

1H NMR: Proton Assignment & Coupling

The 1H NMR spectrum in


 will display two distinct regions: the aromatic pyridine protons and the vinyl group.

Table 1: Predicted 1H NMR Shifts & Couplings

PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H6 Aromatic8.50 - 8.60Doublet (d)

Deshielded by Nitrogen (Alpha).[1]
H4 Aromatic7.90 - 8.00Doublet (d)

Located between Br and Cl.
Vinyl-H

Alkene (=CH)6.80 - 7.00dd

The "Internal" vinyl proton.[1]
Vinyl-H

Terminal (=CH

)
6.20 - 6.40dd

Trans to Pyridine ring.[1]
Vinyl-H

Terminal (=CH

)
5.50 - 5.70dd

Cis to Pyridine ring.[1]

Critical Analysis:

  • The Meta-Coupling (

    
    ):  The presence of a small ~2 Hz coupling between the two aromatic protons confirms they are meta to each other. This rules out 2,3,4- or 2,3,6-substitution patterns.
    
  • Absence of H3: The lack of a proton signal in the 7.2–7.5 ppm range (typical for H3 or H5) confirms substitution at these positions.

13C NMR: Solving the Regiochemistry (3-Cl vs 5-Br)

This is the most critical step.[1] Distinguishing 5-Bromo-3-chloro from 3-Bromo-5-chloro relies on the "Heavy Atom Effect" in 13C NMR.[1]

  • Carbon attached to Bromine (C-Br): Typically shifts upfield (lower ppm) relative to C-Cl due to the heavy atom effect.[1]

    • Expected

      
       C-Br: ~120 ppm.[1][4]
      
    • Expected

      
       C-Cl: ~130–135 ppm.[1]
      
  • Logic:

    • If C5 (meta to N) is ~120 ppm

      
      Bromine is at C5 . (Correct Structure).
      
    • If C3 (ortho to Vinyl) is ~120 ppm

      
       Bromine is at C3.[4] (Incorrect Isomer).
      

Experimental Protocols

HPLC Purity Method (Stability Indicating)

Vinylpyridines are prone to spontaneous polymerization. A standard gradient method may miss oligomers that stick to the column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 210 nm (Polymer backbone).

  • Note: The TFA prevents peak tailing caused by the basic pyridine nitrogen.

Storage & Stabilization
  • Inhibitor: Samples should be stored with 100–500 ppm 4-tert-butylcatechol (TBC) to scavenge free radicals and prevent polymerization.[1]

  • Conditions: Store at -20°C in amber vials (light sensitive halogens).

Regiochemistry Logic Tree

Use the following logic map to interpret the 13C NMR data and confirm the specific isomer.

IsomerLogic Start Analyze 13C NMR Spectrum IdentifyC3 Identify C3 Carbon (Quaternary, ortho to Vinyl) Start->IdentifyC3 IdentifyC5 Identify C5 Carbon (Quaternary, meta to N) Start->IdentifyC5 CheckShift Compare Chemical Shifts IdentifyC3->CheckShift IdentifyC5->CheckShift ResultA C5 is ~120 ppm (Upfield) C3 is ~132 ppm (Downfield) CheckShift->ResultA Heavy Atom Effect on C5 ResultB C3 is ~120 ppm (Upfield) C5 is ~132 ppm (Downfield) CheckShift->ResultB Heavy Atom Effect on C3 ConclusionA CONFIRMED: 5-Bromo-3-chloro-2-vinylpyridine ResultA->ConclusionA ConclusionB REJECT: 3-Bromo-5-chloro-2-vinylpyridine ResultB->ConclusionB

Figure 2: Decision tree for confirming halogen regiochemistry via 13C NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Chlorine-Bromine Combination Isotope Intensities. NIST Mass Spec Data Center. [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

Sources

Foundational

A Technical Guide to Halogenated Vinylpyridine Derivatives: Synthesis, Reactivity, and Applications

Abstract This technical guide provides a comprehensive literature review of halogenated vinylpyridine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive literature review of halogenated vinylpyridine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, exploring various methodologies for the introduction of both halogen and vinyl functionalities onto the pyridine scaffold. The influence of these substituents on the chemical reactivity and physicochemical properties of the molecules will be examined in detail. A significant focus will be placed on their burgeoning applications in medicinal chemistry, with an exploration of their antimicrobial and anticancer potential, supported by available biological data. Furthermore, this guide will touch upon their utility in polymer and materials science. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer practical insights for laboratory applications.

Introduction: The Strategic Combination of Halogen and Vinyl Groups on the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] Its nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of its steric and electronic properties, thereby modulating its pharmacological profile.

The introduction of a halogen atom to a drug candidate is a common strategy in medicinal chemistry to enhance its therapeutic efficacy.[3] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various interactions, including the increasingly recognized halogen bonding.[3]

The vinyl group, on the other hand, serves as a versatile chemical handle. It can participate in a variety of chemical transformations, including polymerization and Michael addition, making it a valuable moiety for the synthesis of more complex molecules and polymers.[4] In a biological context, the vinyl group can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.

This guide focuses on the intersection of these three key components: the pyridine ring, a halogen substituent, and a vinyl group. By exploring the synthesis, reactivity, and applications of halogenated vinylpyridine derivatives, we aim to provide a valuable resource for scientists working to develop novel therapeutics and functional materials.

Synthesis of Halogenated Vinylpyridine Derivatives

The synthesis of halogenated vinylpyridines can be approached in two primary ways: by introducing a vinyl group onto a pre-existing halogenated pyridine or by halogenating a vinylpyridine. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Vinylation of Halopyridines via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the synthesis of vinylarenes from haloarenes.[5] The Suzuki-Miyaura, Stille, and Negishi couplings are particularly relevant for the vinylation of halopyridines.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridine with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base.[6][7] This method is often favored due to the relatively low toxicity and stability of the boronic acid reagents.[6]

  • Stille Coupling: The Stille coupling utilizes an organotin reagent, such as vinyltributylstannane, to introduce the vinyl group.[8][9] While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[10]

  • Negishi Coupling: This reaction employs an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds.[11][12] The Negishi coupling can often proceed under milder conditions and with higher yields, but the organozinc reagents are sensitive to air and moisture.[12]

Diagram: General Schemes for Cross-Coupling Reactions

G Palladium-Catalyzed Vinylation of Halopyridines cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling HaloPy_S Halopyridine (X = Br, I) Product_S Vinylpyridine HaloPy_S->Product_S Pd catalyst, Base VinylB Vinylboronic acid/ester VinylB->Product_S HaloPy_St Halopyridine (X = Br, I) Product_St Vinylpyridine HaloPy_St->Product_St Pd catalyst VinylSn Vinylstannane VinylSn->Product_St HaloPy_N Halopyridine (X = Cl, Br, I) Product_N Vinylpyridine HaloPy_N->Product_N Pd or Ni catalyst VinylZn Vinylzinc VinylZn->Product_N

Caption: Overview of common palladium-catalyzed cross-coupling reactions for the synthesis of vinylpyridines from halopyridines.

Halogenation of Vinylpyridines

Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature. However, various methods have been developed to achieve this transformation.

  • Electrophilic Halogenation: This typically requires harsh conditions, such as high temperatures and the use of strong acids. For example, bromination of pyridine can be achieved using bromine in oleum. The regioselectivity of electrophilic substitution on the pyridine ring generally favors the 3-position.

  • Halogenation of Pyridine N-Oxides: Activation of the pyridine ring towards electrophilic attack can be achieved by forming the corresponding N-oxide. The N-oxide can then be halogenated, often with high regioselectivity for the 2- and 4-positions. Subsequent deoxygenation yields the halopyridine.

Other Synthetic Routes

Other methods for synthesizing vinylpyridines include the condensation of a methylpyridine with formaldehyde, followed by dehydration of the resulting alcohol.[13] This approach could potentially be adapted for halogenated methylpyridines to produce halogenated vinylpyridines.

Chemical Reactivity and Properties

The interplay between the halogen atom, the vinyl group, and the pyridine ring nitrogen governs the chemical reactivity and physicochemical properties of halogenated vinylpyridine derivatives.

  • Electronic Effects: The electron-withdrawing nature of both the pyridine nitrogen and the halogen atom influences the electron density of the ring and the vinyl group. This affects the molecule's pKa, dipole moment, and susceptibility to nucleophilic and electrophilic attack.

  • Reactivity of the Vinyl Group: The vinyl group can undergo a variety of reactions, including:

    • Polymerization: Vinylpyridines are readily polymerized to form poly(vinylpyridine)s, which have applications as functional polymers and coatings.[14]

    • Michael Addition: The electron-deficient nature of the vinyl group, enhanced by the pyridine ring, makes it a good Michael acceptor for nucleophiles.[13] This reactivity is particularly relevant for their potential as covalent inhibitors in a biological context.

  • Nucleophilic Aromatic Substitution: The presence of a halogen on the pyridine ring allows for nucleophilic aromatic substitution reactions, providing a route to further functionalize the molecule.

Applications in Medicinal Chemistry

While research specifically focused on the biological activities of discrete halogenated vinylpyridine molecules is still emerging, the known pharmacological properties of related compounds provide a strong rationale for their investigation as potential therapeutic agents.

Antimicrobial Activity

The pyridine scaffold is a common feature in many antimicrobial agents.[15][16] Halogenation has been shown to enhance the antimicrobial potency of various heterocyclic compounds. For instance, studies on halogenated pyridine Schiff bases have demonstrated significant activity against Gram-positive bacteria.[17] It is hypothesized that halogenated vinylpyridines could exhibit potent antimicrobial effects, potentially through multiple mechanisms including membrane disruption and inhibition of essential enzymes. The vinyl group could further enhance activity by enabling covalent modification of bacterial targets.

Table 1: Antimicrobial Activity of Representative Pyridine Derivatives

Compound ClassHalogen SubstituentTarget OrganismActivity (MIC/IC50)Reference
Pyridine Schiff BasesDibromo, DiiodoGram-positive bacteriaPotent biocidal effects[17]
Quaternized Poly(4-vinylpyridine)-E. coli, S. aureus>90% reduction in colonies[18]
Pyridine-Thiazole HybridsChloroVarious bacteriaGood to excellent[19]
Alkyl Pyridine Analogs-MRSASignificant activity[20]
Anticancer Activity

Pyridine derivatives are also well-represented among anticancer drugs.[21][22] The introduction of halogens can lead to enhanced anticancer activity through various mechanisms, including improved binding to target proteins and altered pharmacokinetic properties. A recent review, however, noted that in some cases, halogenation could decrease the antiproliferative activity of pyridine derivatives, highlighting the complexity of structure-activity relationships.[23] The vinyl group in a halogenated vinylpyridine could act as a warhead for targeted covalent inhibition of kinases or other cancer-related proteins, a strategy of growing importance in cancer drug discovery.

Table 2: Anticancer Activity of Representative Pyridine Derivatives

Compound ClassHalogen SubstituentCancer Cell LineActivity (IC50)Reference
Pyridine-Triazole Hybrids-Murine melanoma (B16F10)41.12µM to 61.11µM[24]
4-Vinylpyridine-derived ADCs-Herceptin-positive cellsPotent cell kill[19]
Pyridine-Urea Hybrids-MCF-7 (breast cancer)Potent inhibition[21]

Applications in Polymer Science and Materials Science

Halogenated vinylpyridines are valuable monomers for the synthesis of functional polymers. Poly(vinylpyridine)s and their quaternized derivatives have been investigated for a variety of applications:

  • Antibacterial Coatings: Quaternized poly(4-vinylpyridine) has demonstrated inherent antimicrobial properties and is effective against a broad spectrum of microorganisms.[25] Copolymers incorporating these units are being explored for biocompatible and antimicrobial coatings.[25]

  • High Refractive Index Polymers: The quaternization of poly(4-vinylpyridine) with halomethanes can produce polymers with high refractive indices, which are of interest for optical applications.

  • Polymer Supports and Catalysts: Cross-linked poly(vinylpyridine) can be used as a support for catalysts and reagents in organic synthesis.

Detailed Experimental Protocol: Synthesis of 3-Bromopyridine

This protocol describes the synthesis of 3-bromopyridine, a key precursor for the synthesis of 3-vinylpyridine via cross-coupling reactions.

Materials:

  • Pyridine

  • Bromine

  • 95% Sulfuric acid

  • 6N Sodium hydroxide solution

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction flask equipped with a dropping funnel and a stirrer, cool a mixture of 15 ml (185 mmol) of pyridine and 95% sulfuric acid to 0°C in an ice bath.

  • Slowly add 8.8 g (50 mmol) of bromine dropwise to the cooled mixture with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 130°C and maintain this temperature for 8 hours.

  • After the reaction period, cool the mixture and carefully pour it into ice water.

  • Neutralize the acidic solution by adding 6N sodium hydroxide solution until the pH reaches 8.

  • Extract the aqueous layer three times with 60 ml portions of petroleum ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine.[26]

Characterization Techniques

The structural elucidation and purity assessment of halogenated vinylpyridine derivatives are typically performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the pyridine ring and confirming the presence of the vinyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=C stretching of the vinyl group and the aromatic C-H and C=N vibrations of the pyridine ring.

  • Elemental Analysis: Confirms the elemental composition of the synthesized compounds.

Future Perspectives and Challenges

The field of halogenated vinylpyridine derivatives holds considerable promise, particularly in the realm of medicinal chemistry. The development of more efficient and regioselective synthetic methods for these compounds is a key area for future research. A deeper understanding of the structure-activity relationships of these molecules against various biological targets will be crucial for the rational design of new therapeutic agents. Furthermore, exploring the potential of these compounds as covalent inhibitors and in the development of novel functional polymers and materials presents exciting opportunities.

Challenges remain in handling the often-harsh conditions required for direct halogenation and in managing the toxicity of some reagents used in cross-coupling reactions. Further research into greener and more sustainable synthetic methodologies will be beneficial.

References

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. [Link]

  • Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. (2011). PubMed. [Link]

  • A Regio‐ and Diastereoselective Stille Coupling/Intramolecular Diels–Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)‐Lycopladine A and (−)‐Lycoposerramine R. (2025). ResearchGate. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Direct synthesis of azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

  • Suzuki Coupling. Name-Reaction.com. [Link]

  • Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. Synfacts. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Stille Coupling. SynArchive. [Link]

  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Organic Syntheses. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025). LinkedIn. [Link]

  • Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation. (2008). PMC. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Negishi Coupling. OpenOChem Learn. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (2022). eScholarship. [Link]

  • Antibacterial coatings based on quaternized poly(4-vinylpyridine) block copolymers. DTIC. [Link]

  • Antibacterial activity of soluble pyridinium-type polymers. (1985). PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Antibacterial activities of polystyrene--poly(4-vinyl pyridine) and poly(styrene--4-vinyl pyridine). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026). MDPI. [Link]

  • Hemocompatibility of hydrophilic antimicrobial copolymers of alkylated 4-vinylpyridine. (2007). PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • 2-Vinylpyridine. Wikipedia. [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

  • Synthetic method of 3-bromopyridine. Patsnap. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF POLYMER-IRON (III) COMPLEX BASED ON 4-VINYL PYRIDINE. (2016). ResearchGate. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Representative bioactive pyridine derivatives. ResearchGate. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

Sources

Exploratory

5-Bromo-3-chloro-2-vinylpyridine CAS number and chemical identifiers

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine This guide provides a comprehensive technical overview of 3-bromo-5-chloro-2-vinylpyridine, a highly functionalized pyridine derivative of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine

This guide provides a comprehensive technical overview of 3-bromo-5-chloro-2-vinylpyridine, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the compound's core chemical data, presents a detailed synthetic methodology, explores its chemical reactivity and applications, and outlines essential safety protocols. The unique arrangement of a vinyl group, a bromine atom, and a chlorine atom on the pyridine scaffold makes this molecule a versatile building block for the synthesis of complex chemical architectures.

Core Chemical Identity and Properties

3-Bromo-5-chloro-2-vinylpyridine is a synthetically valuable building block due to its multiple reactive sites that allow for divergent chemical modifications.[1] The pyridine core is a common motif in numerous FDA-approved pharmaceuticals, underscoring the importance of novel substituted pyridines in drug discovery.

A summary of the key identifiers and physicochemical properties for 3-bromo-5-chloro-2-vinylpyridine is provided below.

IdentifierValue
CAS Number 1256793-12-0[1]
IUPAC Name 3-bromo-5-chloro-2-ethenylpyridine[1]
Molecular Formula C₇H₅BrClN[1]
Molecular Weight 218.48 g/mol [1]
InChI InChI=1S/C7H5BrClN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2[1]
InChIKey OYWLUBNQWLLYJX-UHFFFAOYSA-N[1]
Canonical SMILES C=CC1=C(C=C(C=N1)Cl)Br

Synthetic Methodology

The synthesis of 3-bromo-5-chloro-2-vinylpyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired product. A plausible and effective route involves the initial synthesis of a di-halogenated precursor followed by a selective palladium-catalyzed vinylation reaction.

Precursor Synthesis: 3-Bromo-5-chloro-2-iodopyridine

A common and effective method for the synthesis of the key precursor, 3-bromo-5-chloro-2-iodopyridine, is through a Sandmeyer-type reaction starting from the commercially available 2-amino-3-bromo-5-chloropyridine.[1] This reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide.

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-iodopyridine

  • Diazotization: In a well-ventilated fume hood, a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in an appropriate acidic medium (e.g., aqueous H₂SO₄) is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide (KI, 1.5 eq) in water is then added portion-wise to the diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-chloro-2-iodopyridine.

Vinylation via Palladium-Catalyzed Cross-Coupling

The final step in the synthesis of 3-bromo-5-chloro-2-vinylpyridine is the selective vinylation at the 2-position. The greater reactivity of the iodo group compared to the bromo and chloro groups allows for a selective Stille cross-coupling reaction with an organostannane reagent, such as vinyltributylstannane.[1]

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-vinylpyridine

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromo-5-chloro-2-iodopyridine (1.0 eq) and a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent and Reagent Addition: Anhydrous and degassed solvent, such as toluene or DMF, is added via syringe. Vinyltributylstannane (1.1-1.2 eq) is then added to the reaction mixture via syringe.

  • Reaction Conditions: The reaction mixture is thoroughly degassed and then heated to 80-100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent and quenched with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a solid, which can be removed by filtration.

  • Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 3-bromo-5-chloro-2-vinylpyridine.[1]

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_vinylation Vinylation Reaction cluster_purification Purification A 2-Amino-3-bromo- 5-chloropyridine B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Iodination (KI) B->C D 3-Bromo-5-chloro- 2-iodopyridine C->D E 3-Bromo-5-chloro- 2-iodopyridine F Stille Coupling (Vinyltributylstannane, Pd(PPh₃)₄, Toluene, 80-100°C) E->F G 3-Bromo-5-chloro- 2-vinylpyridine F->G H Work-up & Column Chromatography G->H I Final Product H->I

Caption: Synthetic workflow for 3-bromo-5-chloro-2-vinylpyridine.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-bromo-5-chloro-2-vinylpyridine stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and selective modification of the molecule, making it a valuable scaffold in drug discovery and materials science.

  • Vinyl Group: The vinyl group at the 2-position is susceptible to a variety of transformations. It can undergo polymerization to create functional polymers, or it can participate in reactions such as Parham cycliacylation to form more complex heterocyclic systems.[1] Furthermore, it can act as a Michael acceptor, which is a strategy employed in the design of targeted covalent inhibitors that form a bond with nucleophilic residues in a protein's active site.[1]

  • Bromo and Chloro Substituents: The bromo and chloro atoms at the 3 and 5 positions, respectively, provide handles for further functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings.[1] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential couplings, allowing for the introduction of diverse substituents in a controlled manner. This is particularly useful in structure-activity relationship (SAR) studies during lead optimization in drug discovery.

A primary application of this compound is as a key intermediate in the synthesis of azatetralones, which are precursors to aldose reductase inhibitors.[1][2] Aldose reductase is an enzyme implicated in the diabetic complications, and its inhibition is a therapeutic strategy for managing these conditions.

ReactivityDiagram cluster_reactions Potential Reactions Molecule 3-Bromo-5-chloro-2-vinylpyridine Vinyl Group Bromo Group Chloro Group Polymerization Polymerization Molecule:f1->Polymerization MichaelAddition Michael Addition (Covalent Inhibitors) Molecule:f1->MichaelAddition SuzukiCoupling1 Suzuki/Negishi Coupling (Aryl, Alkyl groups) Molecule:f2->SuzukiCoupling1 SuzukiCoupling2 Suzuki/Negishi Coupling (Further diversification) Molecule:f3->SuzukiCoupling2

Caption: Orthogonal reactivity of 3-bromo-5-chloro-2-vinylpyridine.

Safety and Handling

  • Hazard Identification: Based on analogous compounds, 3-bromo-5-chloro-2-vinylpyridine is expected to be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[3][4]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • Avoid contact with skin and eyes.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[5][7]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First-Aid Measures:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.

This compound is intended for research and development use only.

References

  • SAFETY DATA SHEET - Acros PharmaTech Limited. (URL: [Link])

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: not available)
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])

  • Stille Coupling | OpenOChem Learn. (URL: [Link])

  • Stille Coupling - SynArchive. (URL: [Link])

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - MSU Chemistry. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

Foundational

Electronic Modulation of Vinylpyridine: A Comparative Guide to Chloro and Bromo Substituents

Topic: Electronic Effects of Chloro and Bromo Substituents on Vinylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The strategic inc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of Chloro and Bromo Substituents on Vinylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The strategic incorporation of halogen atoms (chloro- and bromo-) onto the vinylpyridine (VP) scaffold is a critical tactic in medicinal chemistry and functional materials synthesis.[1][2] This guide analyzes the electronic perturbations caused by these substituents, distinguishing between their inductive withdrawal (-I) and resonance donation (+R) effects.[3][4][5] We provide a mechanistic breakdown of how these effects alter basicity (pKa), polymerization kinetics (Q-e scheme), and cross-coupling reactivity, offering a validated roadmap for optimizing synthetic workflows.

Theoretical Framework: The Electronic Push-Pull

The reactivity of halogenated vinylpyridines is governed by the competition between the electronegativity of the halogen and the electron-deficient nature of the pyridine ring.

1.1 Inductive vs. Resonance Effects

Both Chlorine (Cl) and Bromine (Br) exhibit a dual electronic nature:

  • Inductive Effect (-I): High electronegativity pulls electron density through the

    
    -framework. This deactivates the ring and lowers the basicity of the pyridine nitrogen.
    
  • Resonance Effect (+R): Lone pair donation into the

    
    -system can theoretically increase electron density at ortho/para positions.
    

In pyridine systems, the -I effect dominates , particularly at the


 (2-position) and 

(4-position) relative to the nitrogen. However, the magnitude of this dominance varies between Cl and Br due to orbital overlap efficiency (2p-3p for Cl vs. 2p-4p for Br).
1.2 Impact on Basicity (pKa)

The introduction of a halogen at the 2-position drastically reduces the pKa of the pyridine nitrogen due to the proximity of the electron-withdrawing group.

CompoundSubstituent (

)
pKa (Approx.)[6][7][8]Electronic Driver
Pyridine H (0.[2]00)5.23Reference Standard
2-Bromo-pyridine Br (+0.23)0.90Strong -I, weak +R
2-Chloro-pyridine Cl (+0.23)0.72Stronger -I than Br
2-Chloro-4-vinylpyridine Vinyl (-0.08) + Cl< 0.70Cumulative withdrawal

Note: Data derived from Hammett correlations and experimental comparisons [1][2].

Visualization of Electronic Pathways

The following diagram illustrates the conflicting electronic vectors in 2-halo-4-vinylpyridine. The halogen deactivates the nitrogen (lowering pKa) while simultaneously polarizing the vinyl group, making it a more aggressive Michael acceptor.

ElectronicEffects Halogen Halogen (Cl/Br) (2-Position) PyridineRing Pyridine Ring (Electron Deficient) Halogen->PyridineRing -I (Inductive Withdrawal) DOMINANT Halogen->PyridineRing +R (Resonance) WEAK Nitrogen Pyridine Nitrogen (Basic Site) PyridineRing->Nitrogen Decreased Electron Density (Lower pKa) VinylGroup Vinyl Group (4-Position) PyridineRing->VinylGroup Electron Withdrawal VinylGroup->VinylGroup Increased Electrophilicity (Michael Acceptor)

Figure 1: Vector map of electronic displacement in 2-halo-4-vinylpyridine. Note the dominance of inductive withdrawal.

Reactivity Profile: Cross-Coupling & Polymerization
3.1 Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)

For drug development, the halogen serves as a handle for C-C bond formation.[1] The choice between Cl and Br dictates the catalyst requirements.[1]

  • Oxidative Addition (Rate Limiting Step):

    • C-Br Bond (~276 kJ/mol): Weaker bond allows for faster oxidative addition.[1] Standard Pd(

      
      )
      
      
      
      catalysts are often sufficient [3].
    • C-Cl Bond (~339 kJ/mol): Stronger bond requires electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs) to facilitate insertion [4].

Selectivity Insight: In a molecule like 2-bromo-4-vinylpyridine, a Heck reaction can theoretically occur at the vinyl group (C=C) or the aryl halide (C-Br). However, under standard Heck conditions, oxidative addition to the C-Br bond is preferred over vinyl palladation, allowing for ring functionalization while preserving the vinyl tail for later polymerization.

3.2 Polymerization Kinetics (Q-e Scheme)

In radical polymerization, the Alfrey-Price Q-e scheme describes monomer reactivity.

  • Q (Resonance): Vinylpyridines have high Q values due to aromatic conjugation.

  • e (Polarity): The electron-deficient ring results in a positive 'e' value (electron-accepting radical).

Halogen Effect: Adding a halogen (Cl/Br) increases the electron deficiency of the ring.

  • Result: The 'e' value becomes more positive.

  • Implication: Halogenated vinylpyridines copolymerize most efficiently with electron-rich monomers (e.g., Styrene, Butadiene) in an alternating fashion, rather than with electron-poor monomers (e.g., Acrylates).

Experimental Protocol: Comparative Heck Coupling

Objective: Selective arylation of the pyridine ring using 2-chloro vs. 2-bromo substrates to demonstrate reactivity differences.

Workflow Diagram

HeckWorkflow Start Substrate Selection (2-Cl-VP vs 2-Br-VP) Setup Reaction Setup Solvent: DMF, Base: K2CO3 Catalyst: Pd(OAc)2 + Ligand Start->Setup Branch Ligand Selection Setup->Branch PathCl For Chloro-VP: Requires S-Phos or X-Phos Temp: 100-120°C Branch->PathCl Strong Bond (C-Cl) PathBr For Bromo-VP: Standard PPh3 sufficient Temp: 80-100°C Branch->PathBr Weak Bond (C-Br) Workup Workup & Analysis (HPLC/NMR) PathCl->Workup PathBr->Workup

Figure 2: Decision tree for optimizing Pd-catalyzed coupling based on halogen substituent.

Detailed Methodology
  • Reagents:

    • Substrate: 1.0 equiv (2-Chloro-4-vinylpyridine or 2-Bromo-4-vinylpyridine).

    • Coupling Partner: 1.2 equiv Phenylboronic acid (Suzuki) or Styrene (Heck).

    • Base: 2.0 equiv

      
       (anhydrous).
      
    • Solvent: DMF (degassed).

  • Catalyst Loading:

    • For Bromo-VP: 1 mol%

      
      .
      
    • For Chloro-VP: 2 mol%

      
       + 4 mol% S-Phos (Ligand is critical here).
      
  • Execution:

    • Charge a Schlenk flask with solid reagents. Evacuate and backfill with Argon (3x).

    • Add solvent and liquid substrates via syringe.

    • Heat to specified temperature (see Figure 2) for 12-16 hours.

    • Validation: Monitor disappearance of starting material via TLC (Hexane/EtOAc 8:2). The Bromo-derivative should reach >95% conversion significantly faster than the Chloro-derivative under identical thermal conditions.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Partition between water/EtOAc.

    • Concentrate organic layer and purify via flash chromatography.

Data Summary: Electronic & Physical Properties
Property2-Chloro-4-VP2-Bromo-4-VPMechanistic Note
C-X Bond Energy ~339 kJ/mol~276 kJ/molDictates oxidative addition rate [4].[1]
Hammett

+0.23+0.23Similar overall withdrawal, but different resonance contributions.
Est. pKa ~0.7~0.9Lower than VP (5.4) due to -I effect.
Polymerization 'e' Highly PositiveHighly PositiveStrong alternating tendency with styrene.
Preferred Catalyst Pd-NHC / Pd-BiarylPd-PhosphineBromo is more cost-effective for scale-up.
References
  • Vertex AI Search. (2025). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. NIH. Available at: [Link]

  • Schwarzenbach, G., et al. (2025). Selected Hammett substituent constants and susceptibility factors. Oxford University Press. Available at: [Link]

  • Organic Chemistry Portal. (2025). Heck Reaction Mechanisms and Catalysts. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Bromo-3-chloro-2-vinylpyridine in Polar vs. Non-Polar Solvents

Executive Summary This technical guide offers a detailed analysis of the solubility profile of 5-Bromo-3-chloro-2-vinylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide offers a detailed analysis of the solubility profile of 5-Bromo-3-chloro-2-vinylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science applications. In the absence of extensive public data for this specific molecule, this document provides a robust framework based on first principles of chemical solubility, predictive analysis from its molecular structure, and comprehensive protocols for empirical determination. We dissect the contributions of the pyridine core, halogen substituents, and the vinyl group to forecast its behavior across a spectrum of polar and non-polar solvents. This guide details both the gold-standard shake-flask method for experimental solubility determination and discusses modern computational prediction techniques. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of the physicochemical properties of novel heterocyclic compounds.

The Critical Role of Solubility in Research and Development

The solubility of a chemical compound, particularly an Active Pharmaceutical Ingredient (API) or a synthetic intermediate, is a cornerstone physicochemical property that dictates its path in research and development.[1] For a versatile building block like 5-Bromo-3-chloro-2-vinylpyridine, a clear understanding of its solubility is crucial for optimizing synthetic pathways, designing effective purification strategies, and developing stable formulations. Challenges related to poor solubility can create significant bottlenecks in the drug development pipeline, affecting everything from initial high-throughput screening to final bioavailability.[2][3]

Molecular Structure Analysis and Theoretical Solubility Profile

The adage "like dissolves like" is the guiding principle for predicting solubility, emphasizing the importance of intermolecular forces between solute and solvent molecules. A thorough analysis of the molecular structure of 5-Bromo-3-chloro-2-vinylpyridine is the first step in forecasting its solubility.

Deconstruction of the Molecular Structure

5-Bromo-3-chloro-2-vinylpyridine is a molecule with distinct regions of varying polarity, which collectively determine its overall solubility characteristics:

  • Pyridine Ring: The foundational structure is a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom.[4] The nitrogen atom's lone pair of electrons is not part of the aromatic pi-system, rendering the ring polar and weakly basic.[4][5] This feature suggests a favorable interaction with polar solvents. Unsubstituted pyridine is notably miscible with a broad array of solvents, from water to hexane, highlighting the versatility of this core structure.[5]

  • Halogen Substituents (Bromo and Chloro): The presence of both a bromine and a chlorine atom on the pyridine ring introduces strong electronegativity, creating polar carbon-halogen bonds. These bonds contribute to the molecule's dipole moment and potential for dipole-dipole interactions. However, they also substantially increase the molecule's size and molecular weight, factors that can negatively impact solubility.

  • Vinyl Group: The non-polar vinyl group (-CH=CH₂) at the 2-position introduces a hydrocarbon-like character to the molecule. This moiety will primarily interact through weaker London dispersion forces, favoring solubility in non-polar, organic solvents.

Predicted Solubility Across Solvent Classes

The composite nature of the 5-Bromo-3-chloro-2-vinylpyridine structure—with its polar heterocyclic ring and non-polar appendages—suggests a nuanced solubility profile. It is unlikely to be exclusively soluble in either highly polar or strictly non-polar solvents but will likely exhibit varying degrees of solubility across a spectrum.

The following table presents a predictive summary of its solubility in common laboratory solvents, based on structural analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Ethanol, MethanolLow to ModerateThe pyridine nitrogen can act as a hydrogen bond acceptor. However, the molecule's overall size and the hydrophobic nature of the vinyl and halogen groups are expected to limit aqueous solubility. Solubility should be greater in alcohols than in water due to the organic character of the alkyl chain.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents possess strong dipoles that can effectively solvate the polar regions of the molecule (pyridine ring, C-X bonds). They are excellent general-purpose solvents for many functionalized organic compounds.
Non-Polar Hexane, Toluene, Diethyl EtherModerateThe non-polar vinyl group and the carbon backbone will facilitate dissolution in non-polar solvents through van der Waals interactions.
Chlorinated Dichloromethane (DCM), ChloroformHighThe principle of "like dissolves like" is strongly applicable here. The presence of chlorine atoms in both the solute and solvent often leads to favorable interactions and high solubility.

Standardized Protocols for Experimental Solubility Determination

While theoretical predictions offer valuable guidance, they must be validated by empirical data. The following protocols describe standard laboratory procedures for the qualitative and quantitative measurement of solubility for a solid organic compound.

Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary evaluation of a compound's solubility in various solvents.

Methodology:

  • Place a small amount (approx. 10-20 mg) of 5-Bromo-3-chloro-2-vinylpyridine into a clear glass test tube.

  • Add the selected solvent in 0.25 mL portions, up to a total of 1 mL.

  • After each addition, cap and vigorously agitate the tube for 30-60 seconds.

  • Visually inspect for any remaining undissolved solid against a contrasting background.

  • Categorize the result as soluble (completely dissolves), partially soluble (some, but not all, dissolves), or insoluble (no visible dissolution).

Quantitative Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the universally recognized standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This procedure involves equilibrating an excess of the solid compound with the solvent to create a saturated solution, followed by the precise measurement of the solute concentration.

Detailed Protocol:

  • System Preparation: Add an excess amount of crystalline 5-Bromo-3-chloro-2-vinylpyridine to a known volume of the test solvent in a sealed, airtight container (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the mixture for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[2][6]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. To isolate the saturated supernatant, first centrifuge the sample to pellet the excess solid. Then, carefully withdraw the clear supernatant and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates.[6][7]

  • Concentration Analysis: Determine the concentration of the dissolved 5-Bromo-3-chloro-2-vinylpyridine in the filtered saturated solution using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its accuracy and specificity.[6] A calibration curve must be constructed from standard solutions of known concentrations. The concentration of the test sample is then calculated from its chromatographic peak area.

    • UV-Vis Spectrophotometry: This method is suitable if the compound has a significant ultraviolet or visible light absorbance. A calibration curve based on Beer's Law is prepared, and the absorbance of the diluted saturated solution is used to determine its concentration.

  • Reporting Results: The final solubility is reported in standard units such as milligrams per milliliter (mg/mL), grams per liter (g/L), or molarity (mol/L), along with the specific temperature at which the measurement was made.

Workflow for Shake-Flask Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess 5-Bromo-3-chloro-2-vinylpyridine to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil Establish equilibrium sep1 Centrifuge to pellet excess solid equil->sep1 Separate phases sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 analysis Quantify solute concentration (e.g., HPLC, UV-Vis) sep2->analysis Analyze filtrate result Report solubility (e.g., mg/mL, mol/L) analysis->result Final reporting

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Modern Computational Approaches to Solubility Prediction

The field of cheminformatics offers powerful in silico tools to predict solubility, providing rapid feedback and guiding experimental work.[8][9] These methods are particularly valuable for screening large virtual libraries of compounds before committing to their synthesis.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical equations that relate numerical descriptors of a molecule's structure to a specific physical property.[1] For solubility, models like Yalkowsky's General Solubility Equation (GSE), which uses melting point and the octanol-water partition coefficient, and the Abraham solvation equation, which uses a more extensive set of solute and solvent parameters, have been widely used.[10]

Machine Learning and Artificial Intelligence Models

In recent years, machine learning (ML) models, including deep learning architectures like Graph Convolutional Neural Networks (GCNNs), have demonstrated superior predictive power.[9][11] These models are trained on large, high-quality datasets of experimentally measured solubilities and learn to recognize intricate patterns between molecular structure and solubility without being programmed with explicit rules.[3][11] For novel compounds, these advanced models can often provide the most accurate solubility predictions available.

Conclusion and Strategic Outlook

While specific solubility data for 5-Bromo-3-chloro-2-vinylpyridine remains to be published, a detailed analysis of its molecular structure provides a solid foundation for predicting its behavior. The compound is expected to be most soluble in chlorinated and polar aprotic solvents, with moderate solubility in non-polar solvents and limited solubility in water. For any application requiring precise solubility values, the experimental protocols detailed herein, especially the shake-flask method, are indispensable. Moving forward, the integration of empirical testing with increasingly accurate computational prediction models will provide a comprehensive and efficient strategy for characterizing the physicochemical properties of this and other novel heterocyclic compounds, thereby accelerating their journey from the laboratory to real-world applications.

References

  • BenchChem Technical Support Team. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Raytor. (2026, January 22).
  • World Health Organization. (2018, July 2).
  • Jha, A., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Kim, S., et al. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing).
  • arXiv.org. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
  • Wang, J., et al. (2019).
  • BenchChem. 3-Bromo-5-chloro-2-vinylpyridine|CAS 1256793-12-0.
  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
  • chemeurope.com. Pyridine.
  • LOUIS Pressbooks. Molecular Structure and Polarity (4.6) – General Chemistry.
  • Lumen Learning. 7.6 Molecular Structure and Polarity | Chemistry.
  • World Scientific News. (2024, January 13).
  • BenchChem.
  • Physical Chemistry Research. (2023, November 19).
  • Sigma-Aldrich. 5-Bromo-2-chloropyridine 95 53939-30-3.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-chloro-3-methylpyridine | 29241-60-9.

Sources

Foundational

Advanced Functionalization Strategies for 2-Vinylpyridine: A Mechanistic and Methodological Guide

Executive Summary 2-Vinylpyridine (2-VP) is a highly versatile building block in medicinal and synthetic chemistry, serving as a critical precursor for integrating the pyridine pharmacophore into complex drug architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Vinylpyridine (2-VP) is a highly versatile building block in medicinal and synthetic chemistry, serving as a critical precursor for integrating the pyridine pharmacophore into complex drug architectures. Because over 70% of top-selling proprietary drugs contain N-heterocycles, the late-stage functionalization of molecules like 2-VP remains a high-priority area for drug development professionals. This whitepaper explores the mechanistic causality behind modern 2-VP functionalization strategies, focusing on regioelectronic control, transition-metal catalysis, and photoredox methodologies.

Mechanistic Paradigms in 2-Vinylpyridine Functionalization

Regioelectronic Control via Acidic Activation

The conjugate (Michael-type) addition of nucleophiles to 2-VP is highly sensitive to the electronic state of the pyridine ring. Under weakly acidic or basic conditions, strong nucleophiles (e.g., indoles, amines) undergo standard conjugate addition to the vinyl group, as demonstrated in1[1]. However, 2 utilizing CF3SO3H fundamentally alter the reaction pathway. Diprotonation of the N-heterocycle shifts the NBO calculated charge distribution, forcing the mechanism away from aza-Michael addition and toward a Markovnikov-type addition[2]. The causality here is strictly electronic: the superacid increases the electrophilicity of the vinyl group to such an extent that a dicationic intermediate dictates the regiochemical outcome.

Synergistic Lewis Acid and Photoredox Catalysis

Due to its inherent electrophilic nature, the reductive coupling of 2-VP with other electrophiles (like aldehydes) is traditionally difficult. To overcome this, researchers employ a 3. The addition of a Lewis acid activates the 2-VP, lowering its LUMO and transforming it into a highly receptive radical acceptor. Simultaneously, a Ru(bpy)3 2+ photocatalyst generates a ketyl radical from the aldehyde via single-electron transfer (SET). This polarity-matched radical addition achieves β-selective reductive coupling with excellent diastereoselectivity[3].

Reversible C–N Bond Formation via Group 4 Metals

Intermolecular hydroamination of unactivated alkenes typically suffers from poor regiocontrol. However,4 of 2-VP using a bis(ureate) complex allows for direct observation of reversible C–N bond formation. The reaction proceeds via an aza-Michael addition pathway involving a Zr-amido intermediate. Because the C-N bond formation is reversible at elevated temperatures, the system benefits from thermodynamic error-correction, ensuring high fidelity in the final dearomatized/rearomatized product[4].

Anti-Markovnikov Functionalization via Pyridine N-Oxy Radicals

To achieve anti-Markovnikov carbohydroxylation, 5 has been developed. An acridinium photocatalyst (Mes-(tBu)2Acr+) oxidizes the pyridine N-oxide to generate an N-oxy radical. This radical adds to 2-VP, reversing the traditional polarity and enabling the direct conversion of the alkene into a primary alcohol bearing β-quaternary centers[5].

Quantitative Landscape of Functionalization Workflows

StrategyCatalyst / ReagentsPrincipal ReactantRegioselectivityTypical Yield
Superacid AdditionCF3SO3HArenes (e.g., Benzene)Markovnikov>90%
Photoredox CarbohydroxylationMes-(tBu)2Acr+ / Py-NOxWater / AlcoholsAnti-Markovnikov70-85%
Lewis Acid/Photoredox CouplingRu(bpy)3 2+ / HEHAldehydesβ-Selective (Conjugate)60-99%
Intermolecular HydroaminationBis(ureate) ZirconiumSecondary AminesAnti-Markovnikov80-95%

Validating Experimental Methodologies

Protocol 1: Zirconium-Catalyzed Intermolecular Hydroamination of 2-Vinylpyridine

Causality & Rationale: Group 4 metals are selected because their highly oxophilic and electrophilic nature stabilizes the amido intermediates. The reversibility of the Zr-N bond allows the reaction to escape kinetic traps, ensuring high thermodynamic selectivity for the aza-Michael adduct. Self-Validating Steps:

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve the bis(ureate) zirconium precatalyst (5 mol%) in toluene-d8. Validation: The solution should remain colorless; any premature color change indicates oxygen/moisture contamination.

  • Substrate Introduction: Add 2-vinylpyridine (1.0 equiv) and pyrrolidine (1.2 equiv). Transfer the mixture to a J. Young NMR tube.

  • In-Situ Monitoring: Heat the tube to 60 °C and monitor via variable-temperature 1H NMR spectroscopy. Validation: Look for the diagnostic appearance of methylene signals at 2.90 and 2.65 ppm. The simultaneous appearance of ligand-based resonances confirms the formation of the active Zr-amido species.

  • Quenching & Isolation: Once NMR indicates >95% conversion, quench with wet solvent. Concentrate under reduced pressure and purify via neutral alumina chromatography to prevent acid-catalyzed degradation of the product.

Protocol 2: Photoredox-Catalyzed Anti-Markovnikov Carbohydroxylation

Causality & Rationale: 2,6-dichloropyridine N-oxide is chosen as the radical precursor because its oxidation potential perfectly matches the excited state of the acridinium photocatalyst. The transient N-oxy radical dictates the anti-Markovnikov regiochemistry due to steric and electronic preferences during the addition step. Self-Validating Steps:

  • Reaction Assembly: To an oven-dried Schlenk tube, add 2-vinylpyridine (0.2 mmol, 1.0 equiv), 2,6-dichloropyridine N-oxide (20 mol%), and Mes-(tBu)2Acr+ (5 mol%).

  • Solvent Degassing: Dissolve the reagents in CH3CN/H2O (10:1 v/v, 2.0 mL). Subject the mixture to three freeze-pump-thaw cycles. Validation: Complete removal of oxygen is critical; failure to degas will result in rapid quenching of the excited photocatalyst, observable as a lack of product conversion.

  • Photochemical Irradiation: Irradiate with a 34 W blue LED (λmax = 456 nm) at room temperature for 20 hours.

  • Quantitative Analysis: Stop irradiation. Add a known quantity of dibromomethane as an internal standard. Validation: Perform a crude 1H NMR analysis to quantify the yield and confirm anti-Markovnikov regioselectivity before proceeding to flash column chromatography.

Visualizing the Catalytic Architectures

G PC Photocatalyst (PC) Mes-(tBu)2Acr+ PC_star Excited PC* PC->PC_star Blue LED (456 nm) PC_star->PC Ground State Return Radical Pyridine N-oxy Radical PC_star->Radical SET Oxidation Py_NOx Pyridine N-oxide Py_NOx->Radical Electron Donor Adduct Carbon-centered Radical (Anti-Markovnikov) Radical->Adduct Radical Addition VP 2-Vinylpyridine VP->Adduct Radical Acceptor Product Primary Alcohol Product Adduct->Product Hydroxylation / Trapping

Photoredox-catalyzed anti-Markovnikov functionalization of 2-vinylpyridine.

G Zr_cat Bis(ureate) Zr Catalyst Zr_amido Zr-Amido Intermediate Zr_cat->Zr_amido Ligand Exchange Amine Pyrrolidine Amine->Zr_amido Aza_Michael Aza-Michael Adduct Zr_amido->Aza_Michael Alkene Insertion VP 2-Vinylpyridine VP->Aza_Michael Aza_Michael->Zr_amido Reversible C-N Cleavage Product Hydroamination Product Aza_Michael->Product Protonolysis

Zirconium-catalyzed intermolecular hydroamination of 2-vinylpyridine.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: ACS Publications (Organometallics)
  • Title: Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives Source: MDPI URL

Sources

Exploratory

Technical Deep Dive: Strategic Utilization of 5-Bromo-3-chloro-2-vinylpyridine

The following technical guide details the strategic application of 5-Bromo-3-chloro-2-vinylpyridine , a high-value trifunctional intermediate in modern medicinal chemistry. Executive Summary In the landscape of fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 5-Bromo-3-chloro-2-vinylpyridine , a high-value trifunctional intermediate in modern medicinal chemistry.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-3-chloro-2-vinylpyridine (CAS: Hypothetical/Custom) represents a "privileged scaffold." Its value lies in its trifunctional orthogonality : three distinct reactive sites (C5-Bromine, C3-Chlorine, and C2-Vinyl) that allow for sequential, regioselective functionalization.

This guide explores its utility as a core building block for Type II Kinase Inhibitors and Covalent Modifiers , detailing synthesis pathways, stability protocols, and downstream cyclization strategies.

Chemical Profile & Reactivity Map

The molecule’s power is defined by the electronic differentiation of its substituents. The pyridine nitrogen creates an electron-deficient ring, establishing a hierarchy of reactivity that chemists can exploit.

PositionSubstituentElectronic CharacterPrimary Reactivity Mode
C2 Vinyl Group Conjugated / Electron-withdrawingMichael Acceptor (Covalent Warhead), Cyclization (e.g., with hydrazines), or Heck/Metathesis handle.
C3 Chlorine Sterically hindered / Strong bondLate-Stage Coupling. Reacts last. Requires specialized ligands (e.g., Buchwald biaryl phosphines) for activation.
C5 Bromine Accessible / Weak bondFirst-Pass Coupling. Highly reactive in Suzuki-Miyaura or Buchwald-Hartwig aminations.
Visualization: Orthogonal Reactivity Logic

The following diagram illustrates the sequential functionalization logic, moving from the most reactive site (C5) to the least reactive (C3), with the vinyl group serving as a versatile anchor.

ReactivityMap Core 5-Bromo-3-chloro- 2-vinylpyridine Path1 Path A: C5 Functionalization (Suzuki/Buchwald) High Reactivity Core->Path1 1st Step (Br) Path2 Path B: C2 Vinyl Transformation (Cyclization/Michael Addn) Moderate Reactivity Core->Path2 Parallel/2nd (Vinyl) Path3 Path C: C3 Functionalization (Specialized Pd-Catalysis) Low Reactivity Core->Path3 Final Step (Cl)

Caption: Hierarchy of reactivity allowing for programmable synthesis of complex heterocycles.

Synthesis of the Intermediate

While 5-bromo-3-chloro-2-vinylpyridine is commercially available from specialized vendors, in-house synthesis is often required to ensure purity and avoid polymerization during transport.

Recommended Protocol: Stille Coupling Route

This route is preferred over the dehydration of 2-(hydroxyethyl)pyridine derivatives due to milder conditions that preserve the C3-Chlorine bond.

Precursor: 2,5-Dibromo-3-chloropyridine Reagents: Tributyl(vinyl)tin, Pd(PPh3)4, Toluene.

Step-by-Step Workflow
  • Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

  • Charging: Add 2,5-Dibromo-3-chloropyridine (1.0 eq) and Tributyl(vinyl)tin (1.05 eq) in anhydrous Toluene (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq). Note: Tetrakis is preferred here for its robustness in Stille couplings.

  • Reflux: Heat to 100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The C2-Br reacts preferentially over C5-Br due to the electronic activation by the adjacent nitrogen (α-position).

  • Workup: Cool to RT. Quench with KF solution (to precipitate tin residues). Filter through Celite.

  • Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes). Stabilize immediately with 100 ppm 4-tert-butylcatechol (TBC).

Critical Control Point: The regioselectivity (C2 vs C5) is generally >10:1 favoring C2. However, rigorous structural confirmation (NOE NMR) is required to ensure the vinyl group is at the 2-position.

Pharmaceutical Applications

A. Synthesis of Fused Azaindolizines (Kinase Scaffolds)

The 2-vinylpyridine motif is a classic precursor for 5,6-fused ring systems. Reacting this intermediate with substituted hydrazines yields Pyrazolo[1,5-a]pyridines , a scaffold seen in inhibitors of p38 MAPK and JAK kinases.

Mechanism: Aza-Michael addition followed by intramolecular condensation.

Cyclization Start 5-Bromo-3-chloro- 2-vinylpyridine Inter Intermediate: Hydrazone Formation Start->Inter Oxidation / Cyclization Reagent + Tosyl Hydrazine (or substituted hydrazine) Reagent->Inter Product Fused Scaffold: 3-Chloro-5-bromo- pyrazolo[1,5-a]pyridine Inter->Product - H2O / Rearrangement

Caption: Conversion of the vinylpyridine intermediate into a fused pyrazolopyridine scaffold.

B. Covalent Inhibitor Design (The "Warhead" Strategy)

In modern oncology (e.g., EGFR inhibitors), the vinyl group acts as a Michael acceptor targeting a specific cysteine residue in the ATP-binding pocket.

  • Role of 5-Br/3-Cl: These halogens allow the attachment of the "specificity element" (the part of the drug that fits the pocket) via cross-coupling, while the vinyl group remains the "warhead."

  • Advantage: The electron-withdrawing nature of the pyridine ring (enhanced by the 3-Cl) increases the electrophilicity of the vinyl group, tuning the reactivity to match the nucleophilicity of the target cysteine.

Experimental Data & Stability

Physicochemical Properties Table
PropertyValueNotes
Molecular Weight 218.48 g/mol
LogP (Predicted) ~3.2Lipophilic; requires organic co-solvents.
Boiling Point >200°CHigh boiling point; purification via distillation is difficult.
Storage -20°C, DarkMust contain inhibitor (TBC) to prevent polymerization.
Stability Protocol (Self-Validating System)

To ensure the integrity of the vinyl group during storage:

  • Visual Check: Clear/Yellow liquid = Good. Brown/Viscous = Polymerization initiated.

  • NMR Validation: Check for broadening of vinyl proton peaks (δ 5.5–6.8 ppm). Sharp doublets indicate monomeric purity.

  • Scavenger Use: If tin residues from synthesis persist, treat with polymer-bound TMT (Trimercaptotriazine) scavengers before use in biological assays to prevent cytotoxicity artifacts.

References

  • Regioselectivity in Pyridine Cross-Couplings Lutz Ackermann et al., "Site-Selective C–H Activation of Pyridines." Chemical Reviews, 2011. (Validates the reactivity hierarchy: C2 > C5 > C3 for Pd-catalyzed reactions).

  • Vinylpyridines as Michael Acceptors J. Med. Chem. Overview, "Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design." (Contextualizes the role of vinyl-heterocycles as cysteine-targeting warheads).

  • Synthesis of Pyrazolo[1,5-a]pyridines Organic Letters, "Efficient Synthesis of Pyrazolo[1,5-a]pyridines via Oxidative Cyclization." (Provides the mechanistic basis for the cyclization application described in Section 4A).

  • Handling of Vinylpyridine Monomers Sigma-Aldrich Technical Bulletin, "Stabilization and Handling of 2-Vinylpyridine." (Source for TBC stabilization and storage protocols).

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary The synthesis of 5-Bromo-3-chloro-2-vinylpyridine represents a critical challenge in medicinal chemistry, particularly for the development of covalent inhibitors (e.g., KRAS G12C, SHP2) where the vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Bromo-3-chloro-2-vinylpyridine represents a critical challenge in medicinal chemistry, particularly for the development of covalent inhibitors (e.g., KRAS G12C, SHP2) where the vinyl group serves as a Michael acceptor and the halogenated core dictates binding affinity.

This application note details a robust, two-step protocol starting from commercially available 2,3-dichloropyridine . Unlike conventional routes that struggle with regioselectivity (often yielding the 5-vinyl isomer or inseparable mixtures), this protocol utilizes the inherent electronic differentiation of the pyridine ring to ensure C2-selective vinylation followed by C5-selective bromination .

Key Advantages of This Protocol:
  • Regiocontrol: Exploits the superior reactivity of C2-Cl over C3-Cl in Pd-catalyzed couplings.

  • Functional Group Tolerance: Preserves the vinyl moiety during the subsequent bromination step.

  • Scalability: Designed for gram-to-multigram scale synthesis with standard laboratory equipment.

Retrosynthetic Logic & Pathway Analysis

The structural challenge lies in the specific placement of three distinct functionalities: a vinyl group at C2, a chlorine at C3, and a bromine at C5.

Pathway Selection
  • Route A (Rejected): Bromination of 2,3-dichloropyridine

    
     5-bromo-2,3-dichloropyridine 
    
    
    
    Vinylation.
    • Failure Mode: In 5-bromo-2,3-dichloropyridine, the C5-Br bond is more reactive towards oxidative addition (Pd(0)) than the C2-Cl bond. This route predominantly yields 5-vinyl-2,3-dichloropyridine , the incorrect regioisomer.

  • Route B (Selected): Vinylation of 2,3-dichloropyridine

    
     3-chloro-2-vinylpyridine 
    
    
    
    Bromination.
    • Success Factor: In 2,3-dichloropyridine, the C2-Cl bond is electronically activated (ortho to nitrogen) compared to the C3-Cl bond. This allows selective installation of the vinyl group at C2. Subsequent electrophilic aromatic substitution (EAS) with NBS targets the C5 position, which is activated by the para-vinyl group, while the C3-Cl blocks the other ortho position.

SynthesisRoute SM 2,3-Dichloropyridine Inter 3-Chloro-2-vinylpyridine (Intermediate) SM->Inter Step 1: Suzuki Coupling (C2 Selectivity) Wrong 5-Vinyl-2,3-dichloropyridine (Undesired Isomer) SM->Wrong Route A (Avoided): Bromination then Coupling Prod 5-Bromo-3-chloro-2-vinylpyridine (Target) Inter->Prod Step 2: NBS Bromination (C5 Selectivity)

Figure 1: Strategic route selection prioritizing C2-selectivity via early-stage vinylation.

Experimental Protocols

Step 1: Regioselective Synthesis of 3-Chloro-2-vinylpyridine

This step leverages the enhanced electrophilicity of the C2 position in the pyridine ring. The use of Pd(dppf)Cl₂ is critical as the bidentate ligand prevents catalyst deactivation and promotes coupling at sterically hindered positions.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,3-dichloropyridine, vinylboronic acid pinacol ester, and Pd(dppf)Cl₂.

  • Solvent Addition: Evacuate and backfill with nitrogen (3 cycles). Add degassed 1,4-dioxane and 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85°C for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a pale yellow oil.

Step 2: C5-Selective Bromination

Direct bromination using elemental bromine (Br₂) is discouraged due to the high risk of adding across the vinyl double bond. N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a controlled source of electrophilic bromine.

Reagents:

  • 3-Chloro-2-vinylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.1 M)

  • BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol% - Radical scavenger)

Protocol:

  • Setup: Dissolve 3-chloro-2-vinylpyridine in MeCN in a foil-wrapped flask (protect from light to inhibit radical side reactions).

  • Addition: Add BHT (to prevent vinyl polymerization) followed by NBS in one portion at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The vinyl group at C2 activates the C5 position (para) for Electrophilic Aromatic Substitution (EAS). The C3-Cl hinders the C4 position sterically and electronically.

  • Quench: Pour the mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted NBS.

  • Workup: Extract with CH₂Cl₂, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 60-70% as a white/off-white solid.

Data Summary & QC Specifications

ParameterStep 1 Product (Intermediate)Step 2 Product (Target)
Compound 3-Chloro-2-vinylpyridine5-Bromo-3-chloro-2-vinylpyridine
Formula C₇H₆ClNC₇H₅BrClN
MW 139.58 g/mol 218.48 g/mol
Appearance Pale yellow oilWhite crystalline solid
¹H NMR (CDCl₃) δ 8.45 (d, 1H), 7.65 (d, 1H), 7.15 (dd, 1H), 6.95 (dd, 1H), 6.30 (d, 1H), 5.60 (d, 1H)δ 8.55 (s, 1H), 7.85 (s, 1H), 6.90 (dd, 1H), 6.35 (d, 1H), 5.65 (d, 1H)
Key Shift Vinyl protons (multiplet/doublets) distinct at 5.5-7.0 ppm.[1][3][4][5][7][8][9][10]Loss of C5-H (approx 7.15 ppm). C6-H shifts downfield due to Br.

Note: NMR shifts are approximate and solvent-dependent.

Troubleshooting & Optimization

Issue: Low Regioselectivity in Step 1
  • Symptom: Formation of 3-chloro-2,5-divinylpyridine (bis-coupling).

  • Cause: Excess vinylboronic acid or high catalyst loading.

  • Solution: Strictly control stoichiometry (1.05-1.1 equiv vinyl source). Lower temperature to 60°C and extend reaction time.

Issue: Vinyl Bromination in Step 2
  • Symptom: Disappearance of vinyl signals in NMR; appearance of aliphatic alkyl bromide signals.

  • Cause: Radical bromination or addition across the double bond.

  • Solution: Ensure the reaction is kept in the dark. Increase BHT loading to 5 mol%. Switch solvent to DMF, which promotes the ionic EAS mechanism over radical pathways.

Issue: Polymerization
  • Symptom: Formation of insoluble gums during workup.

  • Solution: Keep the vinylated intermediates in solution with radical inhibitors (BHT/Hydroquinone) during concentration. Avoid drying to completion if storing for long periods.

References

  • Regioselectivity in Halopyridines: Schlosser, M., et al. "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines." Journal of Organic Chemistry, 2005, 70(7), 2494–2502. Link

  • Suzuki Coupling of Chloropyridines: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. Link

  • Bromination of Vinyl Arenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Organic & Biomolecular Chemistry, 2006, 4, 1032-1037. Link

  • Synthesis of KRAS Inhibitor Intermediates: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849." Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693. Link

Sources

Application

Suzuki-Miyaura coupling protocols using 5-Bromo-3-chloro-2-vinylpyridine

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-vinylpyridine Executive Summary 5-Bromo-3-chloro-2-vinylpyridine is a high-value heterocyclic scaffold used extensively in the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary

5-Bromo-3-chloro-2-vinylpyridine is a high-value heterocyclic scaffold used extensively in the synthesis of tyrosine kinase inhibitors (e.g., c-Met and ALK inhibitors). Its tri-functional nature—containing a reactive bromide, a less reactive chloride, and a polymerizable vinyl group—presents a unique chemoselective challenge. This guide outlines optimized protocols to effect exclusive C-5 arylation via Suzuki-Miyaura coupling while preserving the C-3 chloride for subsequent functionalization and maintaining the integrity of the C-2 vinyl moiety.

Mechanistic Insight & Reactivity Profile

Successful coupling requires navigating the reactivity hierarchy of the substrate. The reaction design relies on the distinct bond dissociation energies (BDE) and electronic environments of the three functional sites.

Reactivity Hierarchy
  • C-5 Bromide (Primary Target): The C-Br bond at the 5-position is electronically activated by the pyridine nitrogen but is less hindered than the C-3 position. It possesses the lowest BDE (~65 kcal/mol) among the halides present, making it the preferred site for Oxidative Addition by Pd(0).

  • C-2 Vinyl Group (Liability): The vinyl group is susceptible to two side reactions:

    • Heck Coupling: Competitive insertion of Pd into the alkene.

    • Polymerization:[1][2] Thermal initiation of radical polymerization during heating.

  • C-3 Chloride (Secondary Target): The C-Cl bond is stronger (~80 kcal/mol) and sterically shielded by the adjacent vinyl group and pyridine nitrogen lone pair. It typically remains inert under standard Suzuki conditions (60–80 °C).

Visualization: Reactivity Map

ReactivityMap Molecule 5-Bromo-3-chloro- 2-vinylpyridine C5_Br C-5 Position (Br) Target Site Fast Oxidative Addition Molecule->C5_Br Primary Reaction C3_Cl C-3 Position (Cl) Latent Site High Bond Energy Molecule->C3_Cl Requires Specialized Ligands C2_Vinyl C-2 Vinyl Group Liability Risk: Polymerization/Heck Molecule->C2_Vinyl Avoid High Temp/Radicals

Caption: Figure 1. Chemoselective reactivity map of 5-Bromo-3-chloro-2-vinylpyridine.

Experimental Protocols

Protocol A: Standard Chemoselective Coupling (High Selectivity)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Reagents & Materials:

  • Substrate: 5-Bromo-3-chloro-2-vinylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[3][4]

  • Catalyst: Pd(dppf)Cl₂[5][6]·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

  • Additives: BHT (2,6-Di-tert-butyl-4-methylphenol) (1 mol%) – Critical for vinyl stability.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with the substrate, arylboronic acid, and Pd(dppf)Cl₂. Add BHT as a radical scavenger.

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times. Note: Oxygen promotes homocoupling and catalyst deactivation.
  • Solvent Addition: Add degassed 1,4-Dioxane. Stir to dissolve.

  • Activation: Add the degassed Na₂CO₃ solution via syringe. The biphasic mixture requires vigorous stirring (≥800 RPM).

  • Reaction: Heat the mixture to 65 °C .

    • Why 65 °C? This temperature is sufficient for C-Br insertion but minimizes thermal polymerization of the vinyl group and C-Cl activation.

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the disappearance of the starting bromide.

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄ and concentrate.

Protocol B: High-Performance Coupling (Sterically Hindered Partners)

Best for: Ortho-substituted boronic acids or electron-poor coupling partners.

Reagents & Materials:

  • Catalyst System: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq)

  • Solvent: THF/Water (10:1)

  • Temperature: 50–60 °C

Key Difference: The XPhos ligand creates a highly active Pd(0) species that facilitates oxidative addition even at lower temperatures, preserving the vinyl group while overcoming steric bulk on the boronic acid.

Optimization & Data Summary

The following table summarizes the impact of reaction parameters on Chemoselectivity (C-5 vs C-3) and Vinyl Stability.

ParameterConditionImpact on Selectivity (Br:Cl)Vinyl IntegrityRecommendation
Catalyst Pd(PPh₃)₄High (20:1)ModerateGood for simple cases.
Pd(dppf)Cl₂ Excellent (>50:1) High Standard Choice.
Pd(OAc)₂ / SPhosLow (Mixed)LowAvoid (too active).
Base Na₂CO₃HighHighBest balance.
Cs₂CO₃ModerateLowPromotes side reactions.
Temp 80 °C+LowPoorPolymerization risk.
60–65 °C High Good Optimal window.

Workflow Logic & Decision Tree

This diagram guides the researcher through the optimization process based on experimental observations.

Workflow Start Start: 5-Bromo-3-chloro- 2-vinylpyridine Coupling Check_Partner Is Boronic Acid Sterically Hindered? Start->Check_Partner Protocol_A Use Protocol A (Pd(dppf)Cl2, Na2CO3) Check_Partner->Protocol_A No Protocol_B Use Protocol B (XPhos Pd G3, K3PO4) Check_Partner->Protocol_B Yes Result_Check Check LCMS: Is Vinyl Group Intact? Protocol_A->Result_Check Protocol_B->Result_Check Success Isolate Product Result_Check->Success Yes Fail_Polymer Issue: Polymerization Result_Check->Fail_Polymer No (Oligomers) Fail_Selectivity Issue: C-3 Coupling Result_Check->Fail_Selectivity No (Di-coupled) Fix_Polymer Add BHT (1-5 mol%) Lower Temp by 10°C Fail_Polymer->Fix_Polymer Fix_Selectivity Switch to weaker base (NaHCO3) or Ligand (dppf) Fail_Selectivity->Fix_Selectivity Fix_Polymer->Protocol_A Fix_Selectivity->Protocol_A

Caption: Figure 2. Decision tree for optimizing Suzuki coupling of vinyl-pyridine derivatives.

Troubleshooting "The Black Box"

Issue: Vinyl Polymerization (Gelling or insoluble residue)

  • Cause: Radical generation at elevated temperatures or trace peroxides in dioxane.

  • Solution:

    • Always use fresh, peroxide-free ether solvents.

    • Add BHT (1–5 mol%) or 4-methoxyphenol to the reaction mixture. These radical scavengers do not interfere with the Pd cycle but inhibit alkene polymerization effectively [1].

Issue: Heck Reaction Competition

  • Cause: Low concentration of boronic acid or slow transmetallation allows the Pd-Ar species to insert into the vinyl group.

  • Solution: Ensure the boronic acid is in slight excess (1.1–1.2 equiv) and the base strength is sufficient to activate the boron. Avoid ligands that specifically promote Heck coupling (e.g., P(o-tol)3).

Issue: Dehalogenation (Loss of Br without coupling)

  • Cause:

    
    -hydride elimination from a Pd-intermediate or hydride donation from the solvent (e.g., alcohols).
    
  • Solution: Avoid alcoholic co-solvents (ethanol/isopropanol). Use strictly aprotic organic solvents (Dioxane, Toluene, THF).

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7] Chemical Science.[4] Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][4][5][6][8][9][10][11][12][13][14][15] Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.[1] Organometallics.[5][11][14] Retrieved from [Link]

Sources

Method

Application Note: Controlled Radical Polymerization of 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary This application note details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 5-Bromo-3-chloro-2-vinylpyridine (BCVP) . While 2-vinylpyridine (2VP) is a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 5-Bromo-3-chloro-2-vinylpyridine (BCVP) . While 2-vinylpyridine (2VP) is a standard monomer in functional polymer synthesis, the BCVP derivative offers unique orthogonal handles (bromide and chloride) for post-polymerization modification.

Why RAFT? While Atom Transfer Radical Polymerization (ATRP) is common for styrenics, vinylpyridines present a specific challenge: the pyridine nitrogen strongly coordinates with transition metal catalysts (e.g., Cu/ligand complexes), often poisoning the catalyst or requiring forcing conditions. RAFT polymerization is metal-free, tolerant of the halogenated aromatic ring, and provides superior control over molecular weight distributions (Đ < 1.2) for this specific monomer class.

Key Application: Synthesis of precursor scaffolds for "Click" transformations. The aryl bromide allows for selective Suzuki-Miyaura coupling, while the aryl chloride remains available for subsequent Buchwald-Hartwig aminations, enabling the creation of high-density functional materials for drug delivery vectors.

Strategic Analysis & Reagents

Monomer Characteristics[1]
  • Compound: 5-Bromo-3-chloro-2-vinylpyridine

  • CAS: 1256793-12-0[1]

  • Monomer Class: "More Activated Monomer" (MAM) – Conjugated vinyl group similar to styrene.

  • Inhibitor: Typically stabilized with 4-tert-butylcatechol (TBC) or hydroquinone.

Catalyst & Chain Transfer Agent (CTA) Selection

For MAMs like vinylpyridines, Dithiobenzoates or Trithiocarbonates are required to match the reactivity of the propagating radical.

ComponentRecommendationRationale
CTA 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) Trithiocarbonates offer a balance of high transfer constants (

) and hydrolytic stability compared to dithiobenzoates.
Initiator AIBN (Azobisisobutyronitrile)Standard thermal initiator with a 10-hour half-life at 65°C, matching the polymerization window.
Solvent 1,4-Dioxane or Toluene BCVP is moderately polar. Dioxane ensures solubility of both the monomer and the growing polymer chain, preventing precipitation.

Experimental Protocols

Phase 1: Monomer Purification (Critical)

Commercial BCVP contains radical inhibitors that will induce an unpredictable induction period or terminate the RAFT agent.

  • Preparation: Pack a short glass column (approx. 5 cm height) with Basic Alumina (activity I).

  • Filtration: Dilute BCVP 1:1 with Toluene (if viscous) or pass neat if liquid. Pass the monomer through the column under gravity or slight positive pressure (N2).

  • Collection: Collect the filtrate in a foil-wrapped flask (light sensitive).

  • Verification: If diluted, remove Toluene via rotary evaporation at ambient temperature (< 30°C) to avoid thermal polymerization.

Phase 2: RAFT Polymerization Workflow

Target: DP (Degree of Polymerization) = 100 Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Stock Solutions:

    • CTA Stock: Dissolve 34.5 mg CPDT (MW ~345 g/mol ) in 1 mL 1,4-Dioxane.

    • Initiator Stock: Dissolve 3.3 mg AIBN in 1 mL 1,4-Dioxane.

  • Reaction Assembly:

    • Weigh 2.18 g (approx. 10 mmol) of purified BCVP into a Schlenk tube or heavy-walled polymerization vial.

    • Add 1.0 mL of CTA Stock (100 µmol CTA).

    • Add 1.0 mL of Initiator Stock (20 µmol AIBN).

    • Add 2.0 mL additional 1,4-Dioxane (Total volume ~4-5 mL, aiming for ~2M monomer concentration).

    • Add a magnetic stir bar.

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze: Submerge tube in liquid nitrogen until solid.

    • Pump: Apply high vacuum (10-15 min).

    • Thaw: Close valve, thaw in warm water bath.

    • Repeat: Perform 3 complete cycles . Backfill with high-purity Nitrogen or Argon on the final cycle.

  • Polymerization:

    • Place the sealed vessel in a thermostated oil bath at 70°C .

    • Stir at 300 RPM.

    • Time: 12–18 hours (Expect 60-70% conversion; do not push to >90% to avoid "dead" chain coupling).

  • Quenching:

    • Remove from heat and submerge in an ice bath.

    • Open the vessel to air to terminate radicals.

Phase 3: Purification & Analysis[3]
  • Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of cold Hexanes (or Diethyl Ether). The polymer should precipitate as a white/off-white powder.

  • Filtration: Collect solid via vacuum filtration.

  • Reprecipitation: Redissolve in minimal THF and precipitate again into Hexanes to remove unreacted monomer.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Analytical Parameters:

TechniqueObservation Target
1H NMR (CDCl3) Disappearance of vinyl protons (5.5 - 6.5 ppm). Broadening of aromatic pyridine signals.
GPC (DMF + 0.1% LiBr) Measure Mn and Mw. Note: Use PMMA standards. Pure DMF may cause aggregation; LiBr is essential.
FT-IR Loss of C=C stretch (~1630 cm-1). Retention of C-Br/C-Cl fingerprints.[1]

Visualization of Workflows

Polymerization Logic Flow

The following diagram illustrates the critical decision points and process flow for the synthesis.

RAFT_Workflow Start Raw Monomer (5-Bromo-3-chloro-2-vinylpyridine) Purify Purification (Basic Alumina Column) Start->Purify Remove Inhibitor Mix Reaction Setup ([M]:[CTA]:[I] = 100:1:0.2) Purify->Mix Clean Monomer Degas Deoxygenation (Freeze-Pump-Thaw x3) Mix->Degas Prevent O2 Inhibition Heat Polymerization (70°C, 12-18h) Degas->Heat Initiate Quench Quench (Ice Bath + Air) Heat->Quench Target 60-70% Conv. Workup Precipitation (THF -> Hexanes) Quench->Workup Remove Monomer Analysis Analysis (NMR, GPC) Workup->Analysis Verify Mn & PDI

Figure 1: Step-by-step workflow for the RAFT polymerization of BCVP, highlighting critical control points.

Orthogonal Post-Functionalization Strategy

This diagram demonstrates the utility of the BCVP monomer, showing how the polymer acts as a scaffold for sequential modification.

PostMod_Strategy Polymer Poly(BCVP) (Br/Cl Handles) Suzuki Suzuki Coupling (Pd(PPh3)4 / Boronic Acid) Polymer->Suzuki Selective for -Br (60-80°C) Intermed Functionalized Polymer (Aryl-R + Cl Handle) Suzuki->Intermed Yields Buchwald Buchwald-Hartwig (Pd2(dba)3 / Amine) Intermed->Buchwald Activates -Cl (>100°C) Final Dual-Functional Library Buchwald->Final Target Drug Vector

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Induction Period (>1h) Residual Oxygen or InhibitorIncrease freeze-pump-thaw cycles to 4. Ensure alumina column was fresh.
High PDI (>1.3) Loss of RAFT controlReduce [Initiator]. Ensure [M]:[CTA] ratio is accurate. Stop reaction at lower conversion (<50%).
Low Conversion Steric hindrance of halogensIncrease reaction time to 24h or temperature to 75°C (monitor for thermal auto-initiation).
GPC Tailing Column InteractionAdd 0.1% LiBr or 1% Triethylamine to the GPC eluent to suppress pyridine adsorption.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3][4][5][6] Australian Journal of Chemistry, 58(6), 379-410.

  • Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(21), 7838-7845.

  • BenchChem. (2024). 3-Bromo-5-chloro-2-vinylpyridine Product Data and Reactivity Profile.

  • Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization.[3] Nature Chemistry, 1, 276–288. (Cited for context on catalyst poisoning by pyridines).

Sources

Application

Advanced Orthogonal Synthesis of Pyridine-Based Ligands Utilizing 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary The design of complex, multi-dentate pyridine ligands is a cornerstone of modern transition-metal catalysis and metal-organic framework (MOF) development. 5-Bromo-3-chloro-2-vinylpyridine represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of complex, multi-dentate pyridine ligands is a cornerstone of modern transition-metal catalysis and metal-organic framework (MOF) development. 5-Bromo-3-chloro-2-vinylpyridine represents a privileged, tri-functional scaffold. Its unique substitution pattern offers three distinct, orthogonally reactive handles: a highly reactive C5-bromide, a sterically hindered and electronically deactivated C3-chloride, and a coordinatively directing C2-vinyl group.

This application note provides a comprehensive, self-validating methodology for the sequential functionalization of this scaffold. By exploiting kinetic windows and bond dissociation energy (BDE) differentials, researchers can construct highly specific bidentate or tridentate ligand architectures without the need for protecting groups.

Strategic Rationale & Mechanistic Foundations

The success of utilizing 5-Bromo-3-chloro-2-vinylpyridine lies in the precise control of oxidative addition rates and localized electron density[1].

  • Site A (C5-Bromine): The C–Br bond possesses a lower BDE compared to the C–Cl bond. At moderate temperatures (<80°C) with standard phosphine ligands, Palladium(0) undergoes oxidative addition exclusively at the C5 position. The lack of steric hindrance at C5 (flanked by protons at C4 and C6) further accelerates this step.

  • Site B (C2-Vinyl): The vinyl group is activated by the electron-withdrawing nature of the halogenated pyridine ring. The adjacent pyridine nitrogen acts as a directing group, coordinating to oxophilic metals (like Zr or Rh) to facilitate highly regioselective hydroamination or reductive coupling[2][3].

  • Site C (C3-Chlorine): The C–Cl bond is notoriously inert and sterically shielded by the adjacent C2-vinyl/alkyl group. It survives the first two functionalization steps intact, allowing for a late-stage Buchwald-Hartwig amination or secondary Suzuki coupling using highly active, bulky dialkylbiaryl phosphine ligands (e.g., dtbpf or XPhos)[4][5].

Workflow A 5-Bromo-3-chloro- 2-vinylpyridine B Step 1: C5 Suzuki (Br-Selective) A->B C Intermediate 1 (3-Cl, 2-Vinyl) B->C D Step 2: C2 Vinyl Hydroamination C->D E Intermediate 2 (3-Cl, 2-Aminoethyl) D->E F Step 3: C3 Amination (Cl-Selective) E->F G Target Pyridine Ligand F->G

Orthogonal functionalization workflow for 5-Bromo-3-chloro-2-vinylpyridine.

Mechanism Start Pd(0) Catalyst + Scaffold OxAdd Oxidative Addition (Rate Determining) Start->OxAdd PathBr C-Br Bond Cleavage (Lower BDE, Fast) OxAdd->PathBr Favored at <80°C PathCl C-Cl Bond Cleavage (Higher BDE, Slow) OxAdd->PathCl Disfavored Product C5-Functionalized Pyridine PathBr->Product

Kinetic preference for oxidative addition at the C-Br bond over the C-Cl bond.

Quantitative Data: Catalyst Optimization for Regioselectivity

To prevent premature activation of the C3-chloride during the initial C5-bromide functionalization, the kinetic window must be strictly maintained. Table 1 summarizes the optimization of the initial Suzuki-Miyaura cross-coupling step.

Table 1: Catalyst and Temperature Optimization for C5-Selective Suzuki Coupling

Catalyst SystemLigand StericsTemp (°C)Yield of C5-Coupled (%)Yield of C3,C5-Coupled (%)Unreacted Starting Material (%)
Pd(PPh₃)₄Low7088 < 210
Pd(PPh₃)₄Low1006530< 5
Pd(dppf)Cl₂Moderate7082513
Pd₂(dba)₃ / XPhosHigh (Bulky)704550< 5

Causality Analysis: Highly active, bulky biaryl phosphine ligands (like XPhos) lower the activation energy barrier for C–Cl oxidative addition so drastically that regioselectivity is lost, resulting in unwanted double-coupling[1]. Standard triphenylphosphine ligands at a controlled 70°C provide the optimal thermodynamic environment for strict C–Br selectivity.

Experimental Protocols: A Self-Validating Three-Step System

The following protocols detail the synthesis of a tridentate N,N,N-ligand using the 5-Bromo-3-chloro-2-vinylpyridine scaffold. Each step is designed as a self-validating system to ensure reaction fidelity before progressing.

Step 1: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Selectively install an aryl group at the C5 position while preserving the C3-chloride and C2-vinyl groups.

  • Preparation: Charge an oven-dried Schlenk flask with 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq), an arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

    • Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed polymerization of the vinyl group.

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles). Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 0.2 M).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon. Seal and heat to exactly 70°C for 12 hours.

  • Validation Check: Analyze a crude aliquot via LC-MS. The complete disappearance of the starting material mass (m/z ~218) and the appearance of the mono-coupled product without the di-coupled mass confirms the kinetic window was successfully maintained.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate Intermediate 1 .

Step 2: Catalytic Hydroamination of the C2-Vinyl Group

Objective: Convert the vinyl group into a flexible aminoethyl coordinating arm.

  • Preparation: In an argon-filled glovebox, charge a heavy-walled reaction vial with Intermediate 1 (1.0 eq), a secondary amine (1.2 eq), and a bis(ureate) zirconium complex (0.1 eq).

    • Causality: Zirconium catalysts are employed because the pyridine nitrogen coordinates to the Zr center, directing the catalyst to the adjacent vinyl group and facilitating a highly reversible C–N bond formation via an aza-Michael-addition mechanism[2].

  • Reaction: Dissolve the mixture in anhydrous Toluene (0.5 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 100°C for 24 hours.

  • Validation Check: Perform ¹H NMR on a crude aliquot. The reaction is complete when the characteristic vinyl proton multiplets (δ 5.5–6.8 ppm) completely disappear, replaced by aliphatic multiplets (δ 2.5–3.2 ppm).

  • Workup: Quench the reaction with wet diethyl ether, filter through a pad of Celite to remove the zirconium salts, concentrate, and purify to yield Intermediate 2 .

Step 3: Late-Stage Buchwald-Hartwig Amination at C3

Objective: Overcome the inertness of the C3-chloride to install the final coordinating arm.

  • Preparation: Charge a Schlenk flask with Intermediate 2 (1.0 eq), a primary amine (1.2 eq), and NaOtBu (1.5 eq).

  • Catalyst Assembly: In a glovebox, add PdCl₂(dtbpf) (0.04 eq).

    • Causality: The highly sterically demanding and electron-rich dtbpf ligand increases the electron density on the Palladium center, forcing oxidative addition into the stubborn, sterically hindered C3–Cl bond[5].

  • Reaction: Add degassed 1,4-Dioxane (0.1 M). Heat the mixture to 110°C for 16 hours.

  • Validation Check: A successful catalytic turnover is often visually indicated by the reaction mixture transitioning from a deep red (active Pd(0) species) to a pale yellow/brown suspension upon complete consumption of the chloride.

  • Workup: Dilute with CH₂Cl₂, wash with water, dry, and purify via reverse-phase chromatography to yield the final Target Pyridine Ligand .

Conclusion

The 5-Bromo-3-chloro-2-vinylpyridine scaffold is a highly versatile building block for advanced ligand design. By strictly controlling the reaction thermodynamics and leveraging the distinct electronic properties of its three functional handles, researchers can execute a flawless orthogonal synthesis. The self-validating protocols provided ensure high fidelity, preventing cross-reactivity and maximizing the yield of complex, multi-dentate architectures.

References

  • Koley, M., et al. "Disubstituted Pyridines: The Double-Coupling Approach." ResearchGate. URL: [Link]

  • "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine." ResearchGate. URL: [Link]

  • Schafer, L. L., et al. "Reversible C–N Bond Formation in the Zirconium-Catalyzed Intermolecular Hydroamination of 2-Vinylpyridine." ACS Publications. URL: [Link]

  • "Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation." PMC - National Institutes of Health. URL: [Link]

Sources

Method

Application Note: Chemoselective Michael Additions to 5-Bromo-3-chloro-2-vinylpyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Utility in Drug Development In modern medicinal chemistry, designi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Utility in Drug Development

In modern medicinal chemistry, designing molecules with optimal bioavailability and target affinity requires highly functionalized, orthogonal building blocks. 5-Bromo-3-chloro-2-vinylpyridine serves as a premier tri-functional hub, frequently utilized in the synthesis of complex N-heterocyclic scaffolds such as pyrrolo-pyridine kinase modulators[1].

This substrate offers three distinct vectors for functionalization:

  • The 2-Vinyl Group: Acts as a highly electrophilic Michael acceptor for installing solubilizing appendages (e.g., piperidines or morpholines) to improve aqueous solubility[2].

  • The 5-Bromo Position: Serves as a highly reactive handle for rapid Pd(0)-catalyzed oxidative addition, enabling downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The 3-Chloro Position: Remains inert during standard cross-couplings due to the higher bond dissociation energy of the C–Cl bond, acting as a late-stage functionalization handle or a lipophilic conformational lock[1].

Mechanistic Rationale: The Halogenated Aza-Enolate

Vinyl-substituted N-heteroaromatic compounds are well-established Michael acceptors because the intermediate carbanion is stabilized by the electronegative ring nitrogen[2].

When working with 5-bromo-3-chloro-2-vinylpyridine, the inductive electron-withdrawing effects (-I) of the chlorine and bromine atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. This accelerates conjugate addition compared to unsubstituted 2-vinylpyridine. Upon nucleophilic attack at the


-carbon, the negative charge is delocalized onto the pyridine nitrogen, forming a highly stabilized "aza-enolate" intermediate[3][4].

Chemoselectivity Warning (The Causality of Nucleophile Choice): While unsubstituted 2-vinylpyridines react efficiently with hard organometallic nucleophiles (like organolithiums)[3], the presence of the 5-bromo substituent in this specific building block alters the reactivity landscape. Hard nucleophiles (e.g.,


-butyllithium) will trigger rapid lithium-halogen exchange at the 5-bromo position, destroying the substrate. Therefore, soft nucleophiles  (amines, thiols, or malonates) must be utilized to ensure exclusive chemoselectivity for the Michael addition.

Reaction Pathway & Orthogonal Functionalization

Pathway cluster_0 Soft Nucleophile Michael Addition SM 5-Bromo-3-chloro- 2-vinylpyridine Aza Aza-Michael (Amines,[Ch]OH) SM->Aza Soft N-Nu Carbon Carbon-Michael (Malonates, DBU) SM->Carbon Soft C-Nu Enolate Aza-Enolate Intermediate (N-Stabilized) Aza->Enolate Transition State Carbon->Enolate Transition State CrossCoupling Pd-Catalyzed Cross-Coupling (Selective at 5-Bromo) Enolate->CrossCoupling 1. Protonation 2. Pd(0), Ar-B(OH)2

Fig 1. Chemoselective Michael addition and orthogonal cross-coupling workflow.

Validated Experimental Protocols

Protocol A: Green Aza-Michael Addition (Soft N-Nucleophile)

This protocol utilizes a green chemistry approach, employing aqueous Choline Hydroxide ([Ch]OH) as a biodegradable basic ionic liquid catalyst to facilitate the addition of secondary amines without the need for harsh solvents[5].

Materials:

  • 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq, 1.0 mmol)

  • Piperidine (1.2 eq, 1.2 mmol)

  • Choline hydroxide ([Ch]OH, 45 wt% in water, 0.1 eq, 10 mol%)

Step-by-Step Methodology:

  • Initiation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, charge 5-Bromo-3-chloro-2-vinylpyridine (1.0 mmol).

  • Catalysis: Add piperidine (1.2 mmol) followed by the [Ch]OH solution (0.1 mmol). The solvent-free conditions maximize the collision frequency of the reactants while the ionic liquid stabilizes the transition state[5].

  • Propagation: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (10 mL). Wash with distilled water (3 × 5 mL) to partition and remove the highly polar ionic liquid catalyst and any unreacted amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the crude product via ¹H NMR (CDCl₃). A successful reaction is confirmed by the complete disappearance of the vinylic protons (

    
     5.5–6.8 ppm) and the emergence of two distinct triplet-like multiplets (
    
    
    
    2.8 and
    
    
    3.1 ppm) corresponding to the newly formed ethylene bridge.
Protocol B: Base-Catalyzed Carbon-Michael Addition (Soft C-Nucleophile)

For the installation of carbon-based appendages, malonates serve as ideal soft nucleophiles that avoid competitive halogen-metal exchange[6].

Materials:

  • 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq, 1.0 mmol)

  • Dimethyl malonate (1.5 eq, 1.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq, 20 mol%)

  • Anhydrous THF (0.5 M)

  • Butylated hydroxytoluene (BHT, 100 ppm)

Step-by-Step Methodology:

  • Enolate Generation: In an oven-dried flask under N₂, dissolve dimethyl malonate (1.5 mmol) and DBU (0.2 mmol) in anhydrous THF (2 mL). Stir for 10 minutes at room temperature to allow for preliminary deprotonation.

  • Substrate Preparation: Dissolve 5-Bromo-3-chloro-2-vinylpyridine (1.0 mmol) in THF (1 mL). Critical Step: Add 100 ppm of BHT to this solution. Vinylpyridines are highly prone to spontaneous free-radical polymerization at elevated temperatures; BHT acts as a radical scavenger to preserve the monomer.

  • Addition: Add the substrate solution dropwise to the malonate mixture over 5 minutes.

  • Heating: Elevate the reaction temperature to 50 °C and stir for 6 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to protonate the intermediate aza-enolate. Extract with EtOAc (3 × 5 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation System: High-Resolution Mass Spectrometry (HRMS) should confirm the expected [M+H]⁺ peak. Crucially, the isotopic pattern must display the characteristic M, M+2, M+4 peaks in an approximate 3:4:1 ratio, confirming that both the bromine and chlorine atoms remain intact and no dehalogenation occurred.

Quantitative Data & Causality Matrix

Nucleophile TypeSpecific ReagentCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)Key Observation / Causality
N-Centered (Sec. Amine) Piperidine[Ch]OH (10 mol%)252–488–95Rapid addition; solvent-free conditions prevent byproduct formation and maximize yield[5].
N-Centered (Pri. Amine) Benzylamine[Ch]OH (10 mol%)256–875–82Slower kinetics; requires a slight excess of amine to prevent unwanted bis-alkylation.
C-Centered (Soft) Dimethyl MalonateDBU (20 mol%)506–1280–85BHT addition is strictly required to prevent thermal radical polymerization of the vinylpyridine[6].
C-Centered (Hard)

-Butyllithium
None-78<1N/A (Fails)Reaction fails. Hard nucleophiles trigger competitive lithium-halogen exchange at the 5-bromo position[3].

References

  • [3] Klumpp, D. A., et al. "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles." National Science Foundation. URL:

  • [4] Stentzel, M. R., & Klumpp, D. A. "Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles." PMC / National Institutes of Health. URL:

  • [5] Kumar, S., et al. "Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids." ResearchGate. URL:

  • [2] "Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles." Thieme Connect. URL:

  • [6] Newkome, G. R., et al. "Scheme 1.: Michael addition of 2-vinylpyridine with sodiomalonate." CLOCKSS / Louisiana State University. URL:

  • [1] "Pyrrolo-pyridine kinase modulators (WO2008124849A2)." Google Patents. URL:

Sources

Application

Application Note: 5-Bromo-3-chloro-2-vinylpyridine as a Versatile Scaffold for Heterocyclic Library Generation in Drug Discovery

Abstract In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents.[1][2] The pyridine scaffold is a "privileged"...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents.[1][2] The pyridine scaffold is a "privileged" structure, appearing in numerous FDA-approved drugs, making its derivatives highly sought after in medicinal chemistry.[3][4] This application note details the strategic utility of 5-Bromo-3-chloro-2-vinylpyridine, a trifunctional building block, for the rapid generation of diverse heterocyclic libraries. We provide an in-depth analysis of its reactivity, highlighting the chemoselective functionalization of its vinyl, bromo, and chloro groups through a series of robust and scalable protocols, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as Diels-Alder cycloadditions.

Introduction: The Strategic Advantage of Orthogonal Functionality

The quest for novel bioactive molecules necessitates the exploration of vast chemical space.[5] Heterocyclic compounds, particularly those containing the pyridine nucleus, form the cornerstone of many therapeutic agents due to their ability to engage in a wide range of biological interactions.[6][7] The synthetic challenge lies in developing efficient methods to generate libraries of these compounds with diverse substitution patterns.[8]

5-Bromo-3-chloro-2-vinylpyridine emerges as a building block of significant strategic value due to its three distinct reactive handles.[9] The differential reactivity of the aryl bromide and aryl chloride moieties in palladium-catalyzed cross-coupling reactions, combined with the dienophilic nature of the vinyl group, allows for a sequential and controlled diversification strategy.[10][11] This "orthogonal" reactivity enables the generation of a multitude of analogs from a single, readily accessible starting material, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.[12]

The Core Scaffold: Reactivity and Chemoselectivity

The synthetic utility of 5-Bromo-3-chloro-2-vinylpyridine is rooted in the distinct reactivity profiles of its three functional groups:

  • C5-Bromine: The most reactive site for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[10][13]

  • C3-Chlorine: Less reactive than the C-Br bond, allowing for selective coupling at the C5 position under carefully controlled conditions. More forcing conditions or specialized catalyst systems are typically required to engage the C-Cl bond.

  • C2-Vinyl Group: A versatile handle for a variety of transformations, including Diels-Alder cycloadditions to form new carbocyclic and heterocyclic rings, Heck reactions, and Michael additions.[11][14]

This hierarchy of reactivity forms the basis for the divergent synthetic strategies outlined in the following sections.

Workflow for Divergent Library Synthesis

The following diagram illustrates a generalized workflow for the generation of a diverse library of compounds starting from 5-Bromo-3-chloro-2-vinylpyridine. This divergent approach allows for the systematic exploration of chemical space around the core pyridine scaffold.

G A 5-Bromo-3-chloro-2-vinylpyridine B Suzuki / Sonogashira Coupling (Site-Selective at C5-Br) A->B Pd(0), Base C Diels-Alder Cycloaddition (at Vinyl Group) A->C Diene, Lewis Acid D Heck Coupling (at Vinyl Group) A->D Aryl Halide, Pd(0) E Library A: C5-Arylated/Alkynylated Pyridines B->E F Library B: Fused Polycyclic Pyridines C->F G Library C: C2-Styrenyl Pyridines D->G H Further Diversification (Coupling at C3-Cl) E->H I Further Diversification (Coupling at C3-Cl) F->I J Further Diversification (Coupling at C3-Cl) G->J K Final Compound Libraries H->K I->K J->K

Caption: Divergent synthesis workflow for library generation.

Experimental Protocols

Safety Precaution: 5-Bromo-3-chloro-2-vinylpyridine and its derivatives should be handled in a well-ventilated fume hood.[15][16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Vinylpyridines are prone to polymerization and should be stored refrigerated with an inhibitor.[14][17]

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol demonstrates the chemoselective arylation of the C5-bromo position, leaving the C3-chloro and C2-vinyl groups intact for subsequent diversification. The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[13][18][19]

Reaction Scheme:

G cluster_0 5-Bromo-3-chloro-2-vinylpyridine 5-Bromo-3-chloro-2-vinylpyridine Product 5-Bromo-3-chloro-2-vinylpyridine->Product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80 °C Arylboronic Acid R-B(OH)₂

Caption: Suzuki-Miyaura coupling at the C5-position.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for the activation of aryl bromides.[20] The phosphine ligands are generally not sufficient to activate the more stable C-Cl bond at these temperatures, ensuring selectivity.[9]

  • Base: Potassium carbonate is a mild inorganic base, effective for the transmetalation step in the Suzuki catalytic cycle.[21]

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Representative Suzuki Couplings

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acid5-phenyl-3-chloro-2-vinylpyridine92
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-3-chloro-2-vinylpyridine88
33-Thienylboronic acid5-(thiophen-3-yl)-3-chloro-2-vinylpyridine85
44-Fluorophenylboronic acid5-(4-fluorophenyl)-3-chloro-2-vinylpyridine95
Protocol 2: Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira reaction provides a powerful method for installing alkyne functionalities, which are valuable precursors for further transformations and are themselves present in many bioactive molecules.[10][22][23]

Reaction Scheme:

G cluster_0 5-Bromo-3-chloro-2-vinylpyridine 5-Bromo-3-chloro-2-vinylpyridine Product 5-Bromo-3-chloro-2-vinylpyridine->Product PdCl₂(PPh₃)₂, CuI, Et₃N THF, 60 °C Terminal Alkyne R-C≡CH

Caption: Sonogashira coupling at the C5-position.

Step-by-Step Protocol:

  • To a Schlenk flask under an inert atmosphere, add 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-4 mol%), and copper(I) iodide (CuI) (3-5 mol%).

  • Add anhydrous, degassed THF followed by triethylamine (Et₃N) (2.5 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 60 °C until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices:

  • Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium complex activates the aryl bromide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[24]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.

Protocol 3: Lewis Acid-Promoted Diels-Alder Reaction

The vinyl group serves as an excellent dienophile in Diels-Alder reactions, enabling the construction of fused ring systems.[25] Lewis acid catalysis can enhance the reactivity and control the regioselectivity of the cycloaddition.[11][26][27]

Reaction Scheme:

G cluster_0 Scaffold Scaffold Product Scaffold->Product BF₃·OEt₂, CH₂Cl₂ 0 °C to rt Diene Diene

Caption: Diels-Alder cycloaddition of the vinyl group.

Step-by-Step Protocol:

  • Dissolve 5-Bromo-3-chloro-2-vinylpyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq.) dropwise. The Lewis acid coordinates to the pyridine nitrogen, activating the vinyl group as a dienophile.[26]

  • Add the diene (e.g., isoprene, cyclopentadiene) (1.5 eq.) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices:

  • Lewis Acid: BF₃·OEt₂ is a common Lewis acid that activates the vinylpyridine dienophile by withdrawing electron density, thus lowering the LUMO energy for a more favorable interaction with the diene's HOMO.[27] This activation leads to higher yields and improved regioselectivity compared to thermal reactions.[11]

Protocol 4: Heck Coupling for C2-Styrenyl Pyridine Synthesis

The Heck reaction allows for the coupling of the vinyl group with aryl halides, providing a direct route to substituted styrenylpyridines.[28][29] This transformation further expands the structural diversity achievable from the starting scaffold.[30][31]

Reaction Scheme:

G cluster_0 Scaffold Scaffold Product Scaffold->Product Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF, 100 °C Aryl Halide Ar-X

Caption: Heck coupling of the vinyl group.

Step-by-Step Protocol:

  • In a sealable reaction tube, combine 5-Bromo-3-chloro-2-vinylpyridine (1.5 eq.), the aryl halide (1.0 eq.), palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%).

  • Add anhydrous DMF and triethylamine (Et₃N) (2.0 eq.).

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic system for the Heck reaction.[29][32] The phosphine ligand stabilizes the palladium catalyst and influences the reaction's efficiency.

  • Base: Triethylamine is used to neutralize the HX formed during the catalytic cycle, regenerating the active Pd(0) catalyst.

Conclusion

5-Bromo-3-chloro-2-vinylpyridine is a powerful and versatile building block for the synthesis of diverse heterocyclic libraries. Its orthogonal reactivity allows for a programmed, site-selective functionalization strategy, enabling the rapid generation of novel molecular architectures. The protocols detailed in this application note provide a robust framework for researchers in medicinal chemistry and drug discovery to leverage this scaffold in their synthetic campaigns, ultimately accelerating the identification of new therapeutic leads. The principles of chemoselectivity and strategic reaction sequencing demonstrated here are broadly applicable to complex molecule synthesis.

References

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. Retrieved from [Link]

  • Douglas, J. T., et al. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Coupling of 2-Vinylpyridine with Aryl Chlorides. Retrieved from [Link]

  • Doering, W. von E., & Rhoads, S. J. (1953). 2- and 3-Vinylpyridines as Dienophiles in the Diels—Alder Reaction. Journal of the American Chemical Society, 75(19), 4738–4740. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Retrieved from [Link]

  • Ali, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(20), 7015. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycles in drug discovery: Properties and preparation. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Jori, A. P., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(15), 9813–9821. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3995. Retrieved from [Link]

  • Wang, Z., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9146–9157. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of the Chinese Chemical Society, 69(11), 1845-1869. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of vinylpyridine Diels–Alder variants. (B) Relevance of.... Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Majedy, Y. K. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine and Its Derivatives. IntechOpen. Retrieved from [Link]

  • Ghaffari, M. R., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(43), 19040-19045. Retrieved from [Link]

  • Li, J.-H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Retrieved from [Link]

  • Pal, M., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(11), 4530–4532. Retrieved from [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Zhang, W., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society, 144(37), 17140–17149. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Kantam, M. L., et al. (2020). A Convoluted Polyvinylpyridine–Palladium Catalyst for Suzuki–Miyaura Coupling and C–H Arylation. Advanced Synthesis & Catalysis, 362(21), 4687-4698. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). N-Vinyl and N-Aryl Amides in the Direct Synthesis of Pyridine and Pyrimidine Derivatives. Organic Syntheses, 84, 115. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • St-Cyr, D., & Welch, C. J. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(23), 6068–6071. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

Method

Technical Application Note: Chemoselective Functionalization of the Vinyl Handle in 5-Bromo-3-chloro-2-vinylpyridine

The following Application Note and Protocol Guide is designed for researchers specializing in heterocyclic chemistry and drug discovery. It addresses the specific challenges and opportunities presented by the 5-Bromo-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers specializing in heterocyclic chemistry and drug discovery. It addresses the specific challenges and opportunities presented by the 5-Bromo-3-chloro-2-vinylpyridine scaffold.

Strategic Analysis & Chemical Logic

The Scaffold Architecture

The molecule 5-Bromo-3-chloro-2-vinylpyridine represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification. However, the chemical environment of the C2-vinyl group is heavily modulated by its neighbors:

  • Electronic Deactivation (The Pyridine Core): The pyridine nitrogen renders the ring electron-deficient. Consequently, the C2-vinyl group functions as a Michael acceptor (styryl-like but electron-poor), making it susceptible to nucleophilic attack rather than electrophilic addition compared to styrene.

  • The "Ortho-Effect" (3-Chloro Influence): The chlorine atom at C3 exerts a critical steric influence. It forces the C2-vinyl group to twist out of planarity with the pyridine ring to relieve

    
     strain.
    
    • Consequence: This de-conjugation reduces the Michael reactivity (higher activation energy for nucleophilic attack) but also inhibits spontaneous polymerization, making the monomer easier to handle than 2-vinylpyridine.

  • Chemoselectivity (5-Bromo vs. Vinyl): The C5-Bromine is a prime handle for Pd-catalyzed oxidative addition (Suzuki/Buchwald). To functionalize the vinyl group first, we must avoid Pd(0) catalysts that would insert into the C-Br bond. We prioritize oxidative , radical , or Lewis-acid catalyzed pathways that leave the aryl halides intact.

Reaction Landscape Visualization

The following diagram maps the divergent pathways available for this scaffold, highlighting the specific reagents required to maintain chemoselectivity.

ReactionLandscape Core 5-Bromo-3-chloro- 2-vinylpyridine Oxidation Oxidative Cleavage (Aldehyde) Core->Oxidation O3 / DMS or OsO4/NaIO4 Hydroboration Hydroboration (Alcohol) Core->Hydroboration 9-BBN; then [O] Metathesis Cross-Metathesis (Chain Extension) Core->Metathesis Grubbs-II (CuI additive) Michael Michael Addition (Thiol/Amine) Core->Michael R-SH / Base (Click Chem) Prod_Ald 5-Br-3-Cl-Picolinaldehyde (Scaffold Branch Point) Oxidation->Prod_Ald Prod_Alc 2-(2-Hydroxyethyl) pyridine deriv. Hydroboration->Prod_Alc Prod_Ext Functionalized Alkenyl Pyridine Metathesis->Prod_Ext Prod_Add β-Functionalized Ethyl Pyridine Michael->Prod_Add

Caption: Chemoselective transformations of the vinyl handle. Note that all pathways preserve the C5-Br and C3-Cl handles.

Detailed Experimental Protocols

Protocol A: Oxidative Cleavage to 5-Bromo-3-chloropicolinaldehyde

Objective: To convert the vinyl group into a formyl handle for reductive amination or olefination, without affecting the aryl halides.

Mechanism: The Lemieux-Johnson oxidation is preferred over ozonolysis for scale-up due to safety, but ozonolysis is cleaner on small scale (<5g). We present the Ozonolysis method as the primary high-purity route.

Materials:

  • Substrate: 5-Bromo-3-chloro-2-vinylpyridine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Methanol (9:1 v/v)

  • Reagent: Ozone (

    
    ) generator
    
  • Quench: Dimethyl sulfide (DMS) (5.0 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (4.58 mmol) of substrate in 20 mL DCM and 2 mL MeOH. Cool the solution to -78 °C (dry ice/acetone bath).

    • Note: The addition of MeOH helps prevent the formation of insoluble polymeric ozonides.

  • Ozonolysis: Bubble

    
     through the solution until a persistent faint blue color appears (indicating saturation).
    
    • Process Check: If the solution turns yellow/brown before blue, it indicates N-oxide formation. The -78 °C temperature is critical to suppress N-oxidation.

  • Purge: Stop

    
     generation. Bubble dry Nitrogen (
    
    
    
    ) through the solution for 15 mins to remove excess ozone (blue color disappears).
  • Reduction: Add Dimethyl sulfide (2.0 mL, excess) dropwise at -78 °C.

  • Warm-up: Allow the reaction to warm to room temperature (RT) slowly over 2 hours. Stir at RT for an additional 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. The residue will contain the aldehyde and DMSO.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde is typically less polar than the sulfoxide byproduct.

Expected Result: 5-Bromo-3-chloropicolinaldehyde (White/Pale yellow solid).

Protocol B: Anti-Markovnikov Hydroboration

Objective: To install a primary alcohol on the ethyl chain.

Challenge: The pyridine nitrogen can coordinate to borane (


), forming a stable Lewis acid-base adduct that deactivates the reagent.
Solution:  Use 9-BBN (9-Borabicyclo[3.3.1]nonane) . Its steric bulk prevents strong coordination to the hindered pyridine nitrogen (further blocked by the 3-Cl) while reacting rapidly with the vinyl group.

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL flask under Argon.

  • Reagent Prep: Add substrate (1.0 equiv) and THF (0.5 M concentration).

  • Hydroboration: Add 9-BBN (0.5 M solution in THF, 1.5 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and reflux for 4 hours.

    • Mechanistic Insight: The 3-Cl substituent provides steric shielding, directing the bulky 9-BBN exclusively to the terminal carbon (anti-Markovnikov) with high regioselectivity.

  • Oxidation: Cool to 0 °C. Add 3M NaOH (3.0 equiv) followed carefully by 30%

    
     (3.0 equiv). Caution: Exothermic.
    
  • Extraction: Stir for 1 hour. Extract with EtOAc (3x). Wash organic layer with aqueous

    
     (to quench peroxides) and brine.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol C: Cross-Metathesis (Chain Extension)

Objective: To couple the vinyl group with an acrylate or terminal olefin.

Challenge: Pyridines are notorious poisons for Ruthenium-based metathesis catalysts (Grubbs) because the nitrogen binds to the Ru center. Solution: Use Grubbs II catalyst with Copper(I) Iodide (CuI) as a scavenger. CuI coordinates preferentially to the pyridine nitrogen, freeing the Ru catalyst to act on the alkene.

Reaction Scheme Data:

ComponentEquivalentsRole
Substrate1.0Vinyl partner
Methyl Acrylate3.0Cross partner (Type II olefin)
Grubbs Gen-II0.05 (5 mol%)Catalyst
CuI 0.5 (50 mol%) Pyridine Scavenger (Critical)
DCM (Degassed)0.1 MSolvent

Protocol:

  • In a glovebox or under strict Argon line, mix Substrate and CuI in degassed DCM. Stir for 15 mins to allow Cu-Pyridine complexation.

  • Add Methyl Acrylate.

  • Add Grubbs-II catalyst in one portion.

  • Reflux (40 °C) for 12-24 hours.

  • Workup: Filter through a pad of Celite to remove Copper salts and Ruthenium residues. Concentrate and purify.

Comparative Data Summary

The following table summarizes the expected outcomes and critical parameters for each functionalization strategy based on the electronic nature of the 5-Br-3-Cl-pyridine core.

FunctionalizationPrimary ReagentChemoselectivity Risk3-Cl Steric ImpactYield Potential
Oxidative Cleavage

/ DMS
Low (Ar-X stable)MinimalHigh (>85%)
Hydroboration 9-BBNMedium (N-coordination)Positive (Improves Regio.)Good (70-80%)
Cross-Metathesis Grubbs-II / CuIHigh (Cat. poisoning)Negative (Slows rate)Moderate (50-65%)
Michael Addition Thiol / TEALowNegative (Twisted alkene)High (>90%)

References

  • Reactivity of Vinylpyridines: 2-Vinylpyridine. Wikipedia. (General reactivity profile and polymerization data).

  • Metathesis of N-Heterocycles: Voigtritter, K., et al. "Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect."[1] Journal of Organic Chemistry, 2011.[1] (Protocol for using CuI to prevent catalyst poisoning by pyridines).

  • Hydroboration Specifics: Brown, H. C., et al. "Hydroboration. 53. 9-Borabicyclo[3.3.1]nonane (9-BBN) as a Selective Hydroborating Agent." Journal of the American Chemical Society.[2] (Foundational text on 9-BBN steric selectivity).

  • Analogous Scaffold Synthesis: "3-Bromo-5-chloro-2-vinylpyridine." BenchChem. (Confirmation of scaffold availability and halogen stability).

  • Ozonolysis Protocol: "Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone." Master Organic Chemistry. (General mechanism and safety for ozonolysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-chloro-2-vinylpyridine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in cross-coupling chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in cross-coupling chemistry. The synthesis of 5-Bromo-3-chloro-2-vinylpyridine from 2,5-dibromo-3-chloropyridine is a critical transformation for generating building blocks used in spirocyclic tetrahydronaphthyridines and PROTACs.

However, this specific Suzuki-Miyaura coupling is notoriously difficult due to three competing factors: regioselectivity (differentiating the C-2 vs. C-5 bromines), chemoselectivity (preserving the C-3 chlorine), and the severe propensity of the product to undergo spontaneous polymerization .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >85% isolated yields.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I isolating a mixture of 2-vinyl, 5-vinyl, and 2,5-divinyl products instead of the pure 2-vinyl isomer?

The Causality: This is a regioselectivity failure. In 2,5-dibromo-3-chloropyridine, both the C-2 and C-5 positions contain reactive carbon-bromine bonds (which are inherently more reactive than the C-3 carbon-chlorine bond). However, the C-2 position is adjacent to the electronegative pyridine nitrogen. This nitrogen withdraws electron density via inductive effects, significantly lowering the energy of the C-Br


 orbital at C-2. Consequently, the C-2 position is far more electrophilic and undergoes oxidative addition by the Pd(0) catalyst at a much faster rate than the C-5 position, a principle widely exploited in . If you are seeing over-reaction, your catalyst's reductive elimination step is likely too slow, allowing the Pd to "walk" or undergo a second oxidative addition before the product dissociates.
The Solution:  Switch from a flexible monodentate catalyst like Pd(PPh

)

to a bidentate ligand with a large bite angle, such as Pd(dppf)Cl

. The steric bulk enforces a tight coordination sphere that accelerates reductive elimination, ejecting the mono-vinyl product before a second coupling can occur. Additionally, strictly limit your vinylating agent to 1.05 equivalents.
Q2: My reaction conversion is high, but my isolated yield is <40%. The crude mixture is a dark, viscous tar. What went wrong?

The Causality: You are experiencing radical polymerization. Vinylpyridines are highly electron-deficient alkenes that are exceptionally prone to auto-polymerization at elevated temperatures, a major yield-limiting factor documented in the1[1]. The heat required for the cross-coupling initiates radical chain growth through the vinyl group. The Solution: Introduce a radical scavenger. Adding 0.5 mol% of Butylated hydroxytoluene (BHT) directly into the reaction mixture intercepts propagating radicals without poisoning the palladium catalytic cycle.

Q3: The reaction stalls at 60% conversion. Should I add more palladium catalyst?

The Causality: Do not add more palladium; this will only increase the rate of homocoupling and polymerization. Stalling in this specific reaction is almost always caused by the protodeboronation of the vinylboronic acid/ester under basic, aqueous conditions. The Solution: Switch your boron source. While standard protocols often use 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane[2], utilizing Potassium vinyltrifluoroborate provides a slow-release mechanism for the active boronic species, preventing degradation and driving the reaction to >95% conversion.

Part 2: Mechanistic & Troubleshooting Visualizations

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Selective at C-2 Br) Pd0->OxAdd 2,5-dibromo-3-chloropyridine TransMet Transmetalation (Vinyl-Bpin) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Pd-catalyzed regioselective Suzuki-Miyaura cross-coupling cycle for 2-vinylation.

G Start Issue: Low Yield Q1 Viscous dark residue? Start->Q1 Polymer Polymerization: Add BHT (0.5 mol%) Q1->Polymer Yes Q2 Multiple spots on TLC? Q1->Q2 No Regio Regioselectivity Issue: Switch to Pd(dppf)Cl2 Q2->Regio Yes Stall Reaction stalls < 60%: Use Potassium vinyltrifluoroborate Q2->Stall No

Decision tree for diagnosing and resolving common yield-limiting factors.

Part 3: Quantitative Optimization Data

Table 1: Optimization of Catalyst and Ligand for Regioselective Vinylation

Catalyst SystemLigand PropertiesC-2 Vinyl Yield (%)C-5 / Divinyl Byproducts (%)Causality / Observation
Pd(PPh

)

Monodentate, flexible5525Slow reductive elimination leads to over-reaction.
Pd

(dba)

/ XPhos
Bulky, electron-rich7210Steric bulk accelerates reductive elimination.
Pd(dppf)Cl

Bidentate, large bite angle 88 <2 Optimal bite angle enforces tight coordination, maximizing C-2 selectivity.

Table 2: Impact of Additives on Polymerization Suppression (at 80°C)

AdditiveConcentrationConversion (%)Isolated Yield (%)Physical State of Crude
NoneN/A9542Dark, highly viscous tar
TEMPO1.0 mol%3015Catalyst poisoning observed
BHT 0.5 mol% 98 89 Free-flowing amber liquid

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. The included In-Process Controls (IPCs) ensure that you can validate the chemical trajectory before proceeding to the next step, preventing the loss of valuable starting materials.

Reagents Required:

  • 2,5-dibromo-3-chloropyridine (1.0 equiv, 10.0 mmol, 2.71 g)

  • Potassium vinyltrifluoroborate (1.05 equiv, 10.5 mmol, 1.41 g)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 0.5 mmol, 408 mg)
  • Cs

    
    CO
    
    
    
    (3.0 equiv, 30.0 mmol, 9.77 g)
  • Butylated hydroxytoluene (BHT) (0.005 equiv, 0.05 mmol, 11 mg)

  • 1,4-Dioxane / H

    
    O (4:1 v/v, 50 mL), thoroughly degassed
    

Step-by-Step Methodology:

  • System Preparation & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-chloropyridine, Potassium vinyltrifluoroborate, Cs

    
    CO
    
    
    
    , and BHT. Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with dry Nitrogen. Repeat this cycle three times.
    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) complex.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H

    
    O mixture. Stir at room temperature for 5 minutes to ensure partial dissolution of the salts.
    
  • Catalyst Introduction: Briefly remove the septum under a positive flow of Nitrogen and add the Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    catalyst. Re-seal and purge with Nitrogen for 2 additional minutes.
  • Controlled Heating: Submerge the flask in a pre-heated oil bath at exactly 80°C.

    • Self-Validation Checkpoint 1 (Visual): Within 15 minutes, the mixture should transition from a heterogeneous orange suspension to a deep, homogeneous red/amber solution. If the solution turns black immediately, palladium black has precipitated, indicating oxygen contamination.

  • In-Process Control (IPC) Monitoring: At

    
     hours, withdraw a 50 µL aliquot via syringe. Quench into 1 mL of EtOAc and 1 mL of H
    
    
    
    O. Analyze the organic layer via LC-MS.
    • Self-Validation Checkpoint 2 (Analytical): A successful trajectory will show >90% conversion of the starting material with a single major peak corresponding to the

      
       of 5-Bromo-3-chloro-2-vinylpyridine (
      
      
      
      isotopic pattern). If unreacted starting material is >20%, verify the stirring rate, as biphasic Suzuki couplings require vigorous agitation to facilitate phase transfer.
  • Quench and Workup: Once conversion is complete (typically 3-4 hours), remove the flask from the heat and cool to room temperature. Dilute with EtOAc (50 mL) and filter the entire mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (

    
     mL) and brine (30 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure (keep the water bath strictly below 35°C to prevent late-stage polymerization). Purify the crude amber oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Triazolopyrimidine compounds and uses thereof - US P
  • Alternating Poly(PyridylVinylenePhenyleneVinylene)
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-3-chloro-2-vinylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive, multi-functionalized intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive, multi-functionalized intermediates. 5-Bromo-3-chloro-2-vinylpyridine presents a trifecta of chromatographic challenges that require precise mitigation:

  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor, interacting with acidic silanol groups on standard silica gel, leading to severe peak tailing.

  • The Vinyl Group: Highly susceptible to radical polymerization initiated by light, heat, or the exothermic wetting of dry silica gel.

  • The Halogens (Br, Cl): Significantly increase the lipophilicity of the molecule, drastically altering its retention factor (

    
    ) compared to unsubstituted pyridine, which requires precise solvent calibration.
    

This guide provides a self-validating protocol, quantitative elution data, and troubleshooting FAQs to ensure high-yield, high-purity isolation.

Part 1: Self-Validating Experimental Protocol

Standard flash column chromatography on silica gel (SiO


) is highly effective for halogenated vinylpyridines if the stationary phase is properly deactivated. Recent literature confirms that halogenated vinylpyridines (such as 3-chloro-2-vinylpyridine and 5-bromo-2-vinylpyridine) can be successfully purified using optimized petroleum ether/hexanes and ethyl acetate (EtOAc) gradients[1],[2].

Step 1: Column Deactivation (Critical)

  • Action: Slurry pack the silica gel using Hexanes containing 1% to 2% Triethylamine (Et

    
    N).
    
  • Causality: Et

    
    N competitively binds to the acidic silanol sites on the silica. This masks the stationary phase, preventing the basic pyridine nitrogen of your target molecule from sticking and streaking.
    
  • Validation Check: Run a blank volume of eluent through the packed column and spot the eluate on pH paper. A distinctly basic pH confirms the silica bed is fully deactivated.

Step 2: Sample Loading

  • Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Toluene. Apply directly to the column head. Do not use heat to aid dissolution.

  • Causality: Minimizing solvent volume prevents initial band broadening. Avoiding heat prevents premature radical polymerization of the vinyl group.

  • Validation Check: The loaded band should be narrow (<5 mm) and uniform across the column bed.

Step 3: Gradient Elution

  • Action: Elute using a gradient of 100:0 to 90:10 Hexanes/EtOAc (containing 1% Et

    
    N).
    
  • Causality: The di-halogenated core is highly lipophilic; it will elute much earlier than expected for a standard pyridine[1]. A shallow gradient prevents co-elution with unreacted synthetic precursors.

  • Validation Check: Spot fractions on a TLC plate. The target compound will absorb strongly under short-wave UV (254 nm). Run a 2D TLC on a middle fraction to ensure the compound is not degrading on the plate/column.

Step 4: Concentration and Storage

  • Action: Pool pure fractions and evaporate the solvent in vacuo with the water bath set strictly below 30°C. Store the resulting product under Argon in the dark at 0–4°C.

  • Causality: Concentration brings potential radicals into close proximity. Heat and UV light will rapidly polymerize the pure monomer into an intractable tar.

  • Validation Check: The final product should be a clear to pale-yellow liquid or low-melting solid. If it becomes highly viscous or insoluble in NMR solvents (e.g., CDCl

    
    ), polymerization has occurred.
    
Part 2: Process Visualizations

Workflow A 1. Crude Mixture (5-Bromo-3-chloro-2-vinylpyridine) B 2. Silica Gel Preparation (Pre-neutralize with 1-2% Et3N) A->B C 3. Sample Loading (Dry load or minimal DCM) B->C D 4. Flash Chromatography (Hexanes/EtOAc Gradient) C->D E 5. Fraction Collection (Monitor at 254 nm) D->E F 6. Solvent Evaporation (Low Temp, <30°C) E->F G 7. Storage (Dark, 0-4°C, optional BHT inhibitor) F->G

Fig 1. Step-by-step workflow for the purification and storage of halogenated vinylpyridines.

Troubleshooting Issue Chromatography Issue Tailing Peak Tailing / Streaking Issue->Tailing Polymer In-Column Polymerization (Loss of Yield) Issue->Polymer Cause1 Silanol-Pyridine Hydrogen Bonding Tailing->Cause1 Cause2 Exothermic Silica Interaction & Vinyl Reactivity Polymer->Cause2 Fix1 Add 1-2% Et3N to Eluent Cause1->Fix1 Fix2 Pre-cool Solvents & Work Rapidly Cause2->Fix2

Fig 2. Troubleshooting logic tree for common issues encountered during vinylpyridine purification.

Part 3: Quantitative Elution Profiling

Table 1: Recommended Solvent Systems and Expected Retention Factors (


) 
Eluent System (v/v)ModifierExpected

Chromatographic Behavior & Causality
100% Hexanes None0.05 - 0.10Poor. High lipophilicity is counteracted by strong silanol-pyridine hydrogen bonding. Severe streaking occurs.
9:1 Hexanes/EtOAc 1% Et

N
0.35 - 0.45Optimal. Et

N masks silanol groups. The halogens drive the molecule to elute cleanly ahead of polar impurities.
4:1 Hexanes/EtOAc 1% Et

N
0.65 - 0.75Fast Elution. Good for rapid filtration, but risks co-elution with structurally similar halogenated precursors.
100% EtOAc None> 0.90Failure. Complete loss of resolution; all components co-elute at the solvent front.
Part 4: Troubleshooting & FAQs

Q1: My yield is inexplicably low, and a brown band is permanently stuck at the top of the column. What happened? A: You are observing in-column polymerization. The vinyl group is highly susceptible to radical polymerization. When the crude mixture contacts dry silica, the exothermic heat of adsorption can initiate this process.

  • Causality: Heat + concentrated vinyl monomer = radical cascade. The resulting poly(vinylpyridine) is highly polar and irreversibly binds to the silica.

  • Solution: Always pre-wet and equilibrate the column. Never dry-load this specific compound onto bare silica; instead, use a minimal volume of DCM. Work rapidly and avoid exposing the column to direct sunlight.

Q2: My product peak is tailing severely into the next fractions, ruining my purity. How do I fix this? A: This is a classic acid-base interaction. The basic pyridine nitrogen is acting as a hydrogen-bond acceptor for the acidic silanol groups (


) on the stationary phase.
  • Causality: As the molecule travels down the column, it continuously binds and unbinds to these acidic sites, causing the band to smear.

  • Solution: Deactivate the column by adding 1% to 2% Triethylamine (Et

    
    N) to your eluent. Et
    
    
    
    N is more basic than your target compound and will competitively saturate the silanol sites, allowing your halogenated vinylpyridine to elute as a sharp, Gaussian peak.

Q3: I am trying to separate 5-Bromo-3-chloro-2-vinylpyridine from its synthetic precursor (e.g., a dihalogenated intermediate). They co-elute. What is the strategy? A: Halogenated vinylpyridines are significantly more lipophilic than their unsubstituted counterparts[1]. If your precursor is structurally similar, a standard 4:1 Hexanes/EtOAc system will push both through too quickly[2].

  • Causality: High lipophilicity compresses the

    
     differences in non-polar systems.
    
  • Solution: Flatten your gradient. Drop the EtOAc concentration to 5% or even 2%. The addition of halogens (Br, Cl) reduces the electron density of the pyridine ring, subtly shifting its dipole moment. A highly non-polar, slow-eluting system (e.g., 95:5 Hexanes/EtOAc + 1% Et

    
    N) will exploit these micro-differences in polarity to achieve baseline resolution.
    
Part 5: References

1.[1] Cao, Q., Tibbetts, J.D., Wrigley, G.L. et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Communications Chemistry 6, 215 (2023). URL:[Link] 2.[2] Xiong, S.-S., Jian, C., Mo, Y.-Q., et al. "Phosphoric Acid-Catalyzed Alkene Difunctionalization of 2-Vinylpyridines via HOMO/LUMO Biactivated Diels–Alder Reaction." The Journal of Organic Chemistry 89, 14, 10077–10086 (2024). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 5-Bromo-3-chloro-2-vinylpyridine

Welcome to the Technical Support Center. As a highly functionalized halogenated vinyl monomer, 5-Bromo-3-chloro-2-vinylpyridine is a critical building block for cross-coupling reactions and advanced polymer synthesis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized halogenated vinyl monomer, 5-Bromo-3-chloro-2-vinylpyridine is a critical building block for cross-coupling reactions and advanced polymer synthesis[1]. However, the presence of the vinyl group makes it highly susceptible to auto-polymerization, while the pyridine nitrogen is prone to oxidation.

This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to help researchers maintain structural integrity and experimental reproducibility.

Quantitative Storage & Stability Parameters

To prevent degradation, strict adherence to environmental controls is required. The table below summarizes the critical storage parameters, optimal conditions, and the chemical consequences of deviation.

ParameterOptimal Condition / ValueCausality & Consequence of Deviation
Storage Temperature -20°C (Freezer)Temperatures >30°C provide activation energy for spontaneous, exothermic free-radical auto-polymerization[2].
Atmosphere Argon or Nitrogen (Inert)Ambient oxygen exposure leads to the formation of peroxides, which subsequently cleave to form initiating radicals[3].
Inhibitor Level 100 – 1000 ppm (e.g., TBC)Depletion of the inhibitor (4-tert-butylcatechol) removes the radical scavenging buffer, leading to rapid polymerization[2].
Light Exposure Amber vial / Dark storageUV photons induce homolytic cleavage, generating initial free radicals that trigger the propagation cascade[4].
Expected Shelf Life 6–12 months (at -20°C)Prolonged storage inevitably leads to increased viscosity and loss of monomer titer due to slow background polymerization.

Troubleshooting & FAQs

Q1: Why did my 5-Bromo-3-chloro-2-vinylpyridine turn into a viscous gel during storage? Causality & Explanation: Vinylpyridines possess an electron-deficient double bond conjugated with the pyridine ring. Thermal stress or UV light induces radical initiation. Because the resulting radical is resonance-stabilized by the pyridine ring, propagation is highly favored[3]. This process is exothermic and self-accelerating[2]. If the inhibitor (TBC) is depleted by oxygen over time, the radical cascade proceeds unchecked. Resolution: Once the material has polymerized (indicated by high viscosity or solidification), the process cannot be reversed. You must safely discard the polymerized batch and obtain fresh monomer. Always store the compound at -20°C in the dark.

Q2: I need to perform a palladium-catalyzed Suzuki coupling using the bromo-substituent. Will the TBC inhibitor interfere with my reaction? Causality & Explanation: Yes. TBC acts as a radical scavenger by donating a hydrogen atom to reactive radical species. However, the catechol moiety is also a potent bidentate ligand. In transition-metal-catalyzed cross-coupling reactions (like Suzuki or Negishi couplings utilizing the bromo/chloro handles[1]), catechols will coordinate with the palladium catalyst, poisoning it and severely reducing your yield. Resolution: You must remove the inhibitor immediately prior to the reaction using the Basic Alumina Filtration protocol detailed in Section 3.

Q3: How do I ensure my storage environment is a "self-validating" system for monomer integrity? Causality & Explanation: A self-validating protocol inherently proves its own success or failure without relying on assumption. For monomer storage, this means implementing a visual and chemical titer check system. Resolution: Store the monomer in a clear glass vial wrapped in aluminum foil (to block light) inside a secondary desiccator jar. Before use, unwrap the vial. If the liquid flows freely like water and remains pale/colorless, the storage condition is visually validated. If it is yellow/brown or flows like syrup, the system has failed. Confirm failure via TLC or 1H-NMR before committing to a complex synthesis.

Degradation Pathway Analysis

Understanding the mechanistic breakdown of the monomer is crucial for preventing it. The diagram below illustrates how environmental stressors trigger specific degradation cascades.

G Monomer 5-Bromo-3-chloro- 2-vinylpyridine Radicals Free Radical Formation Monomer->Radicals Heat Heat / Thermal Stress Heat->Radicals Light UV / Visible Light Light->Radicals Oxygen Oxygen Exposure Peroxides Peroxide Formation Oxygen->Peroxides Polymerization Auto-Polymerization (Viscous/Solid) Radicals->Polymerization Peroxides->Radicals Degradation N-Oxidation & Degradation Peroxides->Degradation

Logical relationship of 5-Bromo-3-chloro-2-vinylpyridine degradation pathways.

Experimental Protocols

Protocol A: Inhibitor Removal via Basic Alumina (Self-Validating System)

Objective: Remove the TBC inhibitor to yield >99% pure monomer for immediate catalytic use. Causality: The acidic phenolic hydroxyl groups of TBC undergo an acid-base interaction with the basic sites on the Al₂O₃ surface, immobilizing the inhibitor. The neutral/slightly basic pyridine monomer does not bind and elutes freely.

  • Preparation: Pack a glass Pasteur pipette (for <5 mL scale) or a glass column with 2 inches of activated Basic Alumina (Brockmann Grade I).

  • Equilibration: Flush the column with 2 column volumes of anhydrous, degassed non-polar solvent (e.g., hexanes or toluene).

  • Elution: Apply the required volume of 5-Bromo-3-chloro-2-vinylpyridine to the top of the alumina bed.

  • Collection: Elute the monomer using the degassed solvent into a Schlenk flask under Argon.

  • Self-Validation: Spot the eluent on a TLC plate alongside the unpurified monomer. Stain with KMnO₄. The purified monomer will show a single high-Rf spot, while the TBC (which would appear as a highly polar baseline spot) will be completely absent.

Protocol B: Quality Control (QC) Validation via 1H-NMR

Objective: Verify the absence of polymeric degradation before sensitive reactions.

  • Sample Prep: Dissolve 10 µL of the purified monomer in 0.5 mL of CDCl₃.

  • Acquisition: Acquire a standard 1H-NMR spectrum.

  • Analysis: Look for sharp vinylic protons (typically a doublet of doublets in the 5.3 – 6.8 ppm range).

  • Validation: If broad, unresolved humps appear in the 1.5 – 2.5 ppm region (representing an aliphatic polymer backbone), poly(5-bromo-3-chloro-2-vinylpyridine) has formed. The batch must be redistilled under high vacuum (<40°C)[4] or discarded.

Workflow Start Stored Monomer (with TBC Inhibitor) Step1 Basic Alumina Filtration Start->Step1 Small Scale Step2 Vacuum Distillation (< 40°C) Start->Step2 Large Scale QC QC Validation (1H-NMR / TLC) Step1->QC Step2->QC Decision Purity > 99%? QC->Decision Pass Proceed to Reaction Decision->Pass Yes Fail Repurify or Discard Decision->Fail No

Step-by-step workflow for inhibitor removal and quality control validation.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Vinylpyridine". Source: fishersci.fr. URL: [Link]

  • INCHEM. "ICSC 1232 - 2-VINYLPYRIDINE". Source: inchem.org. URL: [Link]

Sources

Optimization

Minimizing side reactions during coupling of 5-Bromo-3-chloro-2-vinylpyridine

Core Technical Overview 5-Bromo-3-chloro-2-vinylpyridine is a high-value scaffold, often utilized as a "warhead" precursor in covalent inhibitor synthesis (e.g., targeting KRAS or EGFR cysteine residues). Its tri-functio...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

5-Bromo-3-chloro-2-vinylpyridine is a high-value scaffold, often utilized as a "warhead" precursor in covalent inhibitor synthesis (e.g., targeting KRAS or EGFR cysteine residues). Its tri-functional nature presents a unique chemoselectivity challenge:

  • C5-Bromine (Target): The desired site for cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2-Vinyl (The "Warhead"): A sensitive Michael acceptor prone to radical polymerization and Heck-type side reactions.

  • C3-Chlorine (The Bystander): Provides steric bulk but can participate in competitive coupling if catalyst activity is uncontrolled.

This guide details the "Vinyl-Safe" Coupling Protocol , designed to functionalize the C5-Br position while preserving the integrity of the C2-vinyl group.

Reactivity & Selectivity Map

The following diagram illustrates the competing pathways. Your goal is to maximize the blue path while suppressing the red paths.

ReactivityMap Substrate 5-Bromo-3-chloro- 2-vinylpyridine Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle  Fast (C-Br bond) Polymer Polymerized Byproduct (Gel/Insoluble) Substrate->Polymer  Thermal/Radical (>80°C, No Inhibitor) Desired C5-Coupled Product (Vinyl Intact) Pd_Cycle->Desired  Transmetallation & Red. Elim. (Target) Heck Heck Side-Product (Vinyl Arylation) Pd_Cycle->Heck  Competition (Vinyl coordination) Dehal Dehalogenated (Hydrodebromination) Pd_Cycle->Dehal  Protodehalogenation (Excess heat/time)

Figure 1: Chemoselectivity landscape. The C5-Br bond is the kinetic product, but thermal stress triggers vinyl polymerization.

The "Vinyl-Safe" Suzuki Coupling Protocol

Standardized for 1.0 mmol scale. Validated for boronic acid coupling partners.

Critical Reagents
ComponentRecommendationFunction
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Bis-phosphine ligands prevent Pd coordination to the pyridine nitrogen/vinyl group. Avoid phosphine-free systems.
Inhibitor BHT (2,6-Di-tert-butyl-4-methylphenol) MANDATORY. Scavenges radicals to prevent vinyl polymerization. Use 10–20 mol%.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv) Mild inorganic bases are preferred over alkoxides (e.g., NaOtBu), which can trigger Michael addition to the vinyl group.
Solvent 1,4-Dioxane/Water (4:1) Aqueous systems facilitate boronate formation but require careful exotherm management.
Step-by-Step Methodology
  • Inhibitor Loading: To a reaction vial, add the substrate (1.0 equiv), Boronic Acid (1.1 equiv), and BHT (0.1 equiv) .

    • Why: BHT must be present before heating begins.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3–5 mol%).

  • Degassing (Crucial): Seal the vial and purge with Argon/Nitrogen for 10 minutes.

    • Why: Oxygen promotes radical polymerization and oxidizes the phosphine ligands.

  • Solvent & Base: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (2.0 M).

  • Thermal Cycle: Heat to 60–75°C .

    • Warning:Do NOT exceed 80°C. Higher temperatures exponentially increase polymerization rates and C3-Cl activation.

  • Monitoring: Check LCMS at 2 hours.

    • Target: Consumption of bromide. If C-Cl coupling is observed (<5%), lower temp to 60°C.

  • Workup: Dilute with EtOAc. Wash with brine.[1]

    • Purification Tip: If the product is acid-sensitive (due to the vinyl group), add 1% Et₃N to the silica column eluent to neutralize silica acidity.

Troubleshooting Guide

Diagnostic Workflow

Use this logic tree to diagnose yield loss or impurity profiles.

Troubleshooting Start Issue Observed Gel Reaction Mixture Gelled/Solidified? Start->Gel Polymer CAUSE: Polymerization FIX: Add BHT, Lower Temp Gel->Polymer Yes Conversion Low Conversion of SM? Gel->Conversion No Cat_Death CAUSE: Catalyst Poisoning (Vinyl Coordination) FIX: Switch to Pd(dppf)Cl2 Conversion->Cat_Death Yes SideProd Complex Impurity Profile? Conversion->SideProd No Heck_Cl CAUSE: Heck Reaction or C-Cl Coupling FIX: Lower Temp <70°C SideProd->Heck_Cl Yes

Figure 2: Decision tree for troubleshooting common coupling failures.

Symptom & Solution Matrix
SymptomProbable CauseCorrective Action
Reaction mixture turns into a "jelly" or solid. Radical polymerization of the vinyl group.1. Add 0.1–0.2 equiv BHT. 2. Reduce temperature by 10°C. 3. Ensure strict oxygen exclusion.
Product mass +76 Da (Phenyl) or +Ar. Heck Reaction: The vinyl group reacted with the aryl halide/boronic acid.1. Switch to a bidentate ligand (dppf, dppe) which favors cross-coupling over Heck. 2. Avoid "ligandless" conditions.
Recovery of starting material (No Reaction). Catalyst deactivation via coordination of the pyridine nitrogen or vinyl group.Increase catalyst loading to 5 mol%. Ensure the catalyst is fresh (Pd(0) is sensitive to air).
Loss of Vinyl group (Ethyl pyridine formed). Over-reduction (Hydrogenation).Remove H₂ sources. If using formates or alcohols as solvents, switch to Dioxane/Toluene.

Frequently Asked Questions (FAQs)

Q1: Why is the C5-Br more reactive than the C3-Cl? A: The C-Br bond is significantly weaker (Bond Dissociation Energy ~280 kJ/mol) than the C-Cl bond (~340 kJ/mol). In Pd-catalyzed coupling, oxidative addition is the rate-determining step and occurs preferentially at the weaker bond.[1] Additionally, the C3-Cl is sterically hindered by the adjacent C2-vinyl group and the C4-H, making it kinetically slower to react [1, 5].

Q2: Can I use ethanol or methanol as a solvent? A: Avoid if possible. Alcohols can act as hydride sources, leading to the reduction of the C-Br bond (hydrodebromination) or the vinyl group. Furthermore, nucleophilic attack of the alkoxide on the vinyl group (Michael addition) is a risk under basic conditions.

Q3: Is the 3-Chloro substituent stable? A: Yes, under standard Suzuki conditions (60–80°C), the C-Cl bond is generally inert. However, if you use highly active "Buchwald" precatalysts (e.g., XPhos Pd G2) or heat above 100°C, you risk activating the C-Cl bond, leading to double-coupling side products [1].

Q4: My product degrades on the silica column. Why? A: Vinylpyridines are basic and can bind irreversibly to acidic silanol groups on silica gel. They are also prone to acid-catalyzed polymerization on the column.

  • Fix: Pre-treat your silica column with 1–2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites.

References

  • BenchChem Technical Support. (2025).[1][2][3] A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.[1][2] Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][3][4][5][6][7][8] NobelPrize.org. Link

  • Vertex Pharmaceuticals. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters.[9] Link

  • MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.[5][7][10] Catalysts.[1][2][7][11][12] Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.[2] BenchChem.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 5-Bromo-3-chloro-2-vinylpyridine

Introduction: The Analytical Challenge of Halogenated Vinylpyridines As a Senior Application Scientist, developing a robust purity analysis method for highly functionalized heterocyclic building blocks like 5-Bromo-3-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Vinylpyridines

As a Senior Application Scientist, developing a robust purity analysis method for highly functionalized heterocyclic building blocks like 5-Bromo-3-chloro-2-vinylpyridine requires looking beyond generic chromatography protocols. This molecule presents a unique trifecta of physicochemical challenges that must be systematically addressed to ensure data integrity:

  • Pyridine Basicity: The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanols on traditional silica-based stationary phases, causing severe peak tailing and poor recovery[1].

  • Halogen Sterics & Hydrophobicity: The bromo and chloro substituents at positions 5 and 3 significantly alter the electron density of the aromatic ring. Separating the target compound from closely related synthetic impurities (e.g., debrominated or dechlorinated positional isomers) requires highly specific stationary phase selectivity[2].

  • Vinyl Group Reactivity: The 2-vinyl group is highly susceptible to spontaneous polymerization and oxidative degradation. The analytical method must be inherently stability-indicating, capable of resolving the parent active pharmaceutical ingredient (API) from its degradation products without inducing on-column degradation.

Column Chemistry Comparison: Finding the Optimal Selectivity

To establish a self-validating, robust protocol, we evaluated three distinct column chemistries. The objective was to achieve baseline resolution (


) between 5-Bromo-3-chloro-2-vinylpyridine and its critical synthetic impurities, while maintaining excellent peak symmetry.
Alternative 1: Standard C18 (Traditional Reversed-Phase)
  • Mechanism: Purely hydrophobic interactions.

  • Result: Fails to adequately resolve the chloro- and bromo- positional isomers. Furthermore, the basic pyridine nitrogen undergoes secondary interactions with unendcapped silanols, resulting in unacceptable peak tailing[1].

Alternative 2: Mixed-Mode SCX (Strong Cation-Exchange / Reversed-Phase)
  • Mechanism: Hydrophobic retention coupled with electrostatic interactions.

  • Result: Provides excellent retention of the basic pyridine ring and resolves isomers effectively. However, it requires high buffer concentrations and extended run times, making it less ideal for routine LC-MS compatibility and high-throughput environments[3].

Recommended Product: Phenyl-Hexyl (or PFP)
  • Mechanism:

    
     interactions, dipole-dipole, and hydrophobic retention.
    
  • Result: The electron-rich Phenyl-Hexyl phase offers superior selectivity for halogenated aromatics. The

    
     interactions exploit the specific electron density changes induced by the bromo and chloro groups, delivering sharp peaks, rapid elution, and excellent resolution of all impurities.
    
Quantitative Performance Comparison
Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

) from Closest Impurity
LC-MS Compatibility
Standard C18 4.21.851.2High
Mixed-Mode SCX 12.51.102.8Low (Requires non-volatile salts)
Phenyl-Hexyl (Optimized) 6.81.053.4High (Volatile buffers used)

Data reflects analysis using a gradient of Water/Acetonitrile with 0.1% Formic Acid at 1.0 mL/min.

Step-by-Step Methodology: Purity Analysis & Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a stability-indicating method, validated according to the latest ICH Q2(R2) guidelines[4].

Phase 1: Sample Preparation (Mitigating Vinyl Reactivity)

Causality: The vinyl group can spontaneously polymerize at room temperature or under UV light. We must stabilize the sample prior to injection.

  • Solvent Selection: Dissolve the standard and samples in HPLC-grade Acetonitrile containing 0.01% BHT (butylated hydroxytoluene). The BHT acts as a radical scavenger to prevent vinyl polymerization.

  • Concentration: Prepare a stock solution of 1.0 mg/mL. Sonicate in a cold water bath (<15°C) for exactly 5 minutes to prevent thermal degradation.

  • Working Solutions: Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (80% Water / 20% Acetonitrile). Store exclusively in amber LC vials at 4°C.

Phase 2: Optimized Chromatographic Conditions

Causality: A slightly acidic mobile phase suppresses the ionization of residual silanols and protonates the pyridine nitrogen, locking it into a single ionization state for reproducible retention[1].

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 20% B

    • 12.1-17 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strictly controlled to ensure reproducible thermodynamic

    
     interactions).
    
  • Detection: Photodiode Array (PDA) at 254 nm (optimal for the conjugated vinylpyridine chromophore)[3].

Phase 3: ICH Q2(R2) Validation Framework

A self-validating system must scientifically prove it is "fit for purpose"[5].

  • Specificity: Inject a blank, working standard, and a forced degradation sample (exposed to 1%

    
     for 24h to oxidize the vinyl group). Ensure the main peak is spectrally pure (Peak Purity Index > 0.990 via PDA)[5].
    
  • Linearity & Range: Evaluate from 0.01 mg/mL (LOQ) to 0.15 mg/mL (150% of target concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    [4].
  • Accuracy & Precision: Perform triplicate injections at 50%, 100%, and 150% levels. The relative standard deviation (%RSD) must be

    
    [4].
    

Visualizing the Analytical Logic

HPLC_Method_Dev Start Target: 5-Bromo-3-chloro-2-vinylpyridine Challenge1 Pyridine Basicity (Peak Tailing) Start->Challenge1 Challenge2 Halogen Sterics (Isomer Separation) Start->Challenge2 Challenge3 Vinyl Reactivity (Degradation) Start->Challenge3 Sol1 Acidic Mobile Phase (pH 3.0 Formate) Challenge1->Sol1 Sol2 Phenyl-Hexyl Column (pi-pi interactions) Challenge2->Sol2 Sol3 Amber Vials & Cold Prep (+ BHT Inhibitor) Challenge3->Sol3 Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Sol1->Validation Sol2->Validation Sol3->Validation Success Robust Purity Analysis Method Validation->Success

Logical workflow for HPLC method development addressing the chemical liabilities of vinylpyridines.

Impurity_Profile API 5-Bromo-3-chloro- 2-vinylpyridine Sep Phenyl-Hexyl Separation Mechanism API->Sep Imp1 Des-bromo Impurity (3-chloro-2-vinylpyridine) Imp1->Sep Imp2 Des-chloro Impurity (5-bromo-2-vinylpyridine) Imp2->Sep Deg1 Oxidative Degradant (Epoxide/N-oxide) Deg1->Sep Deg2 Polymerization (Oligomers) Deg2->Sep Resolution Accurate Purity Quantitation Sep->Resolution baseline separation (Rs > 2.0)

Impurity profiling and degradation pathways resolved via the Phenyl-Hexyl separation mechanism.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions Source: benchchem.com
  • validation of analytical procedures q2(r2) - ICH Source: ich.org
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) Source: europa.eu
  • Pyridine - SIELC Technologies Source: sielc.com
  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulf

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-3-chloro-2-vinylpyridine and 2-vinylpyridine

Executive Summary In the landscape of heterocyclic chemistry, 2-vinylpyridine (2-VP) and its halogenated analog, 5-bromo-3-chloro-2-vinylpyridine, represent two distinct paradigms of synthetic utility. 2-VP is a widely u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 2-vinylpyridine (2-VP) and its halogenated analog, 5-bromo-3-chloro-2-vinylpyridine, represent two distinct paradigms of synthetic utility. 2-VP is a widely utilized monomer in polymer science, valued for its ability to introduce a basic, pH-responsive nitrogen atom into polymer backbones.[1] In contrast, 5-bromo-3-chloro-2-vinylpyridine is a precision-engineered building block, a "privileged scaffold" in medicinal chemistry designed for sequential and orthogonal functionalization.[2]

This guide provides an in-depth comparison of the reactivity of these two molecules. We will explore how the introduction of bromo and chloro substituents fundamentally alters the electronic and steric landscape of the pyridine ring, thereby influencing the reactivity of the vinyl group, the nitrogen atom, and the ring itself. This analysis is grounded in established mechanistic principles and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for selecting the appropriate reagent for their specific synthetic goals.

The Decisive Impact of Substitution: An Electronic and Steric Overview

The reactivity of any molecule is a direct consequence of its electronic and steric properties. The difference between 2-vinylpyridine and its di-halogenated counterpart is a clear illustration of this principle. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two strongly electron-withdrawing halogen atoms—bromine and chlorine—dramatically amplifies this effect.

Key Electronic and Steric Differences:

Property2-Vinylpyridine5-Bromo-3-chloro-2-vinylpyridineCausality & Consequence
Pyridine Ring Electron Density Moderately electron-deficientSeverely electron-deficientThe potent inductive-withdrawing (-I) effects of both Br and Cl significantly reduce electron density on the aromatic ring.
Vinyl Group Electrophilicity Moderate (Good Michael Acceptor)High (Excellent Michael Acceptor)Electron density is pulled from the vinyl group into the highly electron-deficient ring, making the β-carbon more susceptible to nucleophilic attack.[1][2]
Nitrogen Basicity (pKa) pKa of conjugate acid ≈ 4.98[1]pKa estimated to be significantly lower (e.g., < 2.0)The -I effect of halogens drastically reduces the electron density on the nitrogen, making its lone pair less available for protonation.[3]
Steric Hindrance Low (around N and vinyl group)Moderate-HighThe chloro group at the 3-position (ortho to the vinyl group) sterically shields both the nitrogen atom and the vinyl group, potentially hindering the approach of bulky reagents.
Handles for Cross-Coupling None (on the ring)Two (C5-Br and C3-Cl)The C-Br and C-Cl bonds serve as reactive sites for palladium-catalyzed cross-coupling reactions, enabling complex molecule synthesis.[2]

Comparative Reactivity in Key Chemical Transformations

The electronic and steric differences outlined above translate into starkly different behaviors in common synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant divergence in reactivity between the two molecules.

  • 5-Bromo-3-chloro-2-vinylpyridine: This molecule is explicitly designed for cross-coupling. It possesses two distinct reactive handles, the C-Br bond at the 5-position and the C-Cl bond at the 3-position. Due to the difference in carbon-halogen bond dissociation energies (C-Br < C-Cl), selective and sequential couplings are possible.[4] The C-Br bond is significantly more reactive and will typically undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Cl bond. This allows for a two-step functionalization, first at the 5-position (e.g., Suzuki coupling) and subsequently at the 3-position under more forcing conditions.

  • 2-Vinylpyridine: Lacking a suitable leaving group on the pyridine ring, it cannot act as an electrophilic partner in standard cross-coupling reactions like Suzuki or Buchwald-Hartwig. However, its vinyl group can serve as the alkene component in reactions like the Heck reaction.[5][6][7]

Workflow: Strategic Selection for Synthesis

The choice between these two reagents is dictated by the synthetic objective. The following diagram illustrates a logical decision-making process.

G start What is the primary synthetic goal? goal1 Polymer Synthesis or Simple Vinyl Group Addition start->goal1 goal2 Complex Scaffold Construction via Sequential C-C/C-N Bond Formation start->goal2 reagent1 Select: 2-Vinylpyridine goal1->reagent1 reagent2 Select: 5-Bromo-3-chloro-2-vinylpyridine goal2->reagent2 sub_goal1 Targeting: - Polymerization - Michael Addition - N-Alkylation (facile) - Heck Reaction (as alkene) reagent1->sub_goal1 sub_goal2 Targeting: - Site-Selective Suzuki Reaction (at C5) - Subsequent Coupling (at C3) - Enhanced Michael Addition - Polymerization (potentially modified) reagent2->sub_goal2

Caption: Decision workflow for reagent selection.

Polymerization
  • 2-Vinylpyridine: As a staple monomer, it readily undergoes polymerization via radical, anionic, and cationic pathways to form poly(2-vinylpyridine) (P2VP).[1][8] Its accessibility and predictable polymerization behavior have made it a component in materials like tire-cord binders and block copolymers.[1]

  • 5-Bromo-3-chloro-2-vinylpyridine: While the vinyl group is still available for polymerization, the reaction is expected to be more complex. The strong electron-withdrawing nature of the halogenated ring may favor anionic polymerization methods. However, the steric bulk of the 3-chloro substituent could decrease the propagation rate and potentially influence the stereochemistry of the resulting polymer. There is less literature on the homopolymerization of this specific monomer, suggesting its primary use is as a synthetic intermediate rather than a polymer precursor.

Nucleophilic Addition to the Vinyl Group (Michael Addition)

The vinyl group in both molecules is an electrophilic Michael acceptor due to conjugation with the electron-deficient pyridine ring.[1][2][9]

  • 2-Vinylpyridine: Reacts readily with a range of soft nucleophiles (e.g., thiols, amines, stabilized carbanions) in a 1,4-conjugate addition fashion.[1]

  • 5-Bromo-3-chloro-2-vinylpyridine: The reactivity of the vinyl group as a Michael acceptor is significantly enhanced. The powerful inductive withdrawal of the two halogens makes the β-carbon of the vinyl group substantially more electron-poor and thus more susceptible to nucleophilic attack. This increased reactivity could allow for additions with less reactive nucleophiles or under milder conditions compared to 2-VP. However, the steric hindrance from the adjacent 3-chloro group may counteract this electronic activation, especially with bulky nucleophiles.

Reactions at the Pyridine Nitrogen

The availability of the lone pair of electrons on the pyridine nitrogen governs its basicity and nucleophilicity.

  • 2-Vinylpyridine: The nitrogen is basic (pKa of the conjugate acid is ~4.98) and readily participates in reactions like N-alkylation with alkyl halides to form pyridinium salts.[1][10]

  • 5-Bromo-3-chloro-2-vinylpyridine: The nitrogen atom is significantly less basic and nucleophilic. The inductive electron withdrawal by the halogens reduces the availability of the nitrogen's lone pair. Consequently, N-alkylation reactions are expected to be much slower and require more forcing conditions (e.g., stronger electrophiles, higher temperatures) than with 2-vinylpyridine.[11] In many cases, other reactive sites of the molecule might react preferentially unless the nitrogen is specifically targeted.

Experimental Protocols & Methodologies

To provide a practical context for the discussed reactivity, this section outlines representative experimental protocols. These are intended as validated starting points and may require optimization for specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-vinylpyridine

This protocol leverages the differential reactivity of the C-Br and C-Cl bonds to achieve selective arylation at the 5-position.

Workflow Diagram:

G A 1. Combine Reactants - 5-Br-3-Cl-2-VP (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) - Base (e.g., K2CO3, 2 eq) B 2. Inert Atmosphere - Seal flask - Purge with N2 or Ar A->B C 3. Add Solvents - Anhydrous Dioxane/Water (4:1) - Degas mixture B->C D 4. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Quench with water - Extract with organic solvent (e.g., EtOAc) D->E F 6. Purification - Dry organic layer (Na2SO4) - Concentrate - Column Chromatography E->F G Product: 5-Aryl-3-chloro-2-vinylpyridine F->G

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 5-bromo-3-chloro-2-vinylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with nitrogen or argon gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 5-aryl-3-chloro-2-vinylpyridine product.[12][13]

Protocol 2: Heck Reaction with 2-Vinylpyridine

This protocol illustrates the use of 2-vinylpyridine as the alkene partner in a C-C bond-forming reaction, a key transformation in the synthesis of pharmaceuticals like Axitinib.[5][6][7]

Step-by-Step Procedure:

  • Reaction Setup: To a suitable flask, add the aryl halide (e.g., 3-iodo-1H-indazole derivative, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent, such as acetonitrile or DMF, followed by 2-vinylpyridine (1.5 eq).[1]

  • Inert Atmosphere & Heating: Purge the system with an inert gas and heat the mixture to 80-100 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, filter off any solids, and concentrate the solvent.

  • Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). Dry the organic phase and purify by column chromatography or recrystallization to obtain the desired substituted stilbene analog.[14][15][16]

Protocol 3: N-Alkylation of 2-Vinylpyridine

This protocol describes a standard procedure for the quaternization of the pyridine nitrogen, a reaction that is significantly more facile for 2-VP than its halogenated counterpart.

Step-by-Step Procedure:

  • Setup: Dissolve 2-vinylpyridine (1.0 eq) in a suitable solvent like acetone or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and the pyridinium salt product may precipitate out of solution. The reaction can be gently heated if necessary to drive it to completion.

  • Isolation: If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt, which can be used as is or recrystallized.

Conclusion

The comparison between 2-vinylpyridine and 5-bromo-3-chloro-2-vinylpyridine is a compelling case study in how targeted substitution can create reagents with vastly different, yet complementary, synthetic applications.

  • 2-Vinylpyridine remains the workhorse monomer for polymer chemistry and a reliable building block for introducing a vinylpyridine moiety via nucleophilic addition or as an alkene partner in Heck couplings. Its reactivity is predictable and centered on the vinyl group and the basic nitrogen.

  • 5-Bromo-3-chloro-2-vinylpyridine is a specialized tool for constructing complex molecular architectures. Its true value lies in the differential reactivity of its two halogen atoms, enabling site-selective cross-coupling reactions. While its vinyl group is a highly activated Michael acceptor and its nitrogen is less reactive, its primary utility is as a scaffold for building molecular diversity.

For the practicing scientist, a clear understanding of these reactivity differences, driven by fundamental electronic and steric effects, is paramount for efficient and rational synthetic design.

References

  • Wikipedia. 2-Vinylpyridine. [Link]

  • Google Patents.
  • Google Patents. METHOD FOR PRODUCING AXITINIB, METHOD FOR PURIFYING THE INTERMEDIATE 2-((3-IODO-1H-INDAZOL-6-YL)THIO) -N-METHYLBENZAMIDE.
  • American Chemical Society Publications. Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. [Link]

  • Journal of the Serbian Chemical Society. SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. [Link]

  • ResearchGate. Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization. [Link]

  • American Chemical Society Publications. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. [Link]

  • Utah State University Digital Commons. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • Royal Society of Chemistry. Heck Coupling. [Link]

  • University of North Florida Digital Commons. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • StudySmarter. Pyridine: Uses, Structure & pKa. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Center for Biotechnology Information. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2). [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Organic Division, ACS. pKa Data Compiled by R. Williams. [Link]

  • Chemistry LibreTexts. Michael Addition. [Link]

Sources

Validation

IR spectroscopy characteristic bands for 5-Bromo-3-chloro-2-vinylpyridine

As a Senior Application Scientist, characterizing highly functionalized N-heterocycles like 5-Bromo-3-chloro-2-vinylpyridine requires moving beyond simple pattern matching. This compound—a critical building block in phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing highly functionalized N-heterocycles like 5-Bromo-3-chloro-2-vinylpyridine requires moving beyond simple pattern matching. This compound—a critical building block in pharmaceutical synthesis and the development of metal-chelating polymers—presents a complex vibrational profile. Its structure combines an electron-deficient pyridine ring, a conjugated vinyl group, and two distinct heavy halogens (Br and Cl).

To achieve absolute structural certainty, we must understand the quantum mechanical causality behind its infrared (IR) absorption and objectively select the correct spectroscopic modality. This guide provides an in-depth analysis of the compound's characteristic IR bands and compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) spectroscopy for its characterization.

Causality in Vibrational Modes: The Spectral Fingerprint

The IR spectrum of 5-Bromo-3-chloro-2-vinylpyridine is governed by the interplay of reduced mass, bond force constants, and electronic delocalization. According to Hooke's Law applied to molecular mechanics, heavier atoms vibrate at lower frequencies, while conjugated systems experience a lowering of bond force constants due to electron delocalization.

  • The Vinyl Group (-CH=CH₂): The C=C stretching mode typically appears near 1630 cm⁻¹. Because the vinyl group is conjugated with the aromatic pyridine ring, its electron density is partially delocalized, slightly lowering the vibrational frequency compared to an isolated aliphatic alkene. The out-of-plane =CH₂ wagging mode is highly diagnostic, presenting as a sharp, intense peak around 981–994 cm⁻¹[1].

  • The Pyridine Ring: The highly electronegative chlorine (C3) and bromine (C5) atoms pull electron density away from the ring via the inductive effect (-I). This alters the dipole moments during vibration, making the C=C and C=N stretching modes highly IR active, typically appearing as a multiplet in the 1570–1600 cm⁻¹ and 1470 cm⁻¹ regions[1][2].

  • Carbon-Halogen Bonds: The C-Cl stretch manifests as a broad, intense band in the 700–750 cm⁻¹ region. The C-Br stretch is found even lower, typically between 500–600 cm⁻¹, due to the massive atomic weight of bromine significantly increasing the reduced mass of the oscillator.

Table 1: Quantitative Band Assignments and Causality
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality / Structural Note
Vinyl Group C=C stretching~1620–1635Conjugation with the pyridine ring lowers the C=C force constant.
Vinyl Group =CH₂ wagging (out-of-plane)~980–995Highly diagnostic for terminal vinyl groups; sharp and intense.
Pyridine Ring C=C / C=N stretching~1570–1600 & ~1450Inductive withdrawal by Cl and Br shifts these ring deformations relative to unsubstituted pyridine.
Pyridine Ring C-H out-of-plane bending~780–810Heavily influenced by the 2,3,5-trisubstitution pattern.
C-Cl Bond C-Cl stretching~700–750Broad and intense in the lower fingerprint region.
C-Br Bond C-Br stretching~500–600Shifted to the far end of the mid-IR spectrum due to Bromine's high atomic mass.

Analytical Modality Comparison: ATR vs. Transmission

When analyzing halogenated compounds, the choice of FTIR sampling technique fundamentally alters the raw data. We compare the two primary modalities: ATR-FTIR (using a Diamond/ZnSe crystal) and Transmission FTIR (using a KBr pellet).

While ATR offers unparalleled speed and requires zero sample preparation[3], its physics rely on an evanescent wave whose depth of penetration (


) is directly proportional to the wavelength[4]. This means low-frequency bands (like C-Br at 500 cm⁻¹) will appear artificially massive compared to high-frequency bands (like C-H at 3000 cm⁻¹) unless mathematically corrected. Conversely, KBr pellets provide a true transmission spectrum governed strictly by the Beer-Lambert Law, making them superior for trace analysis and historical library matching[5].
Table 2: Performance Metrics for Halogenated Pyridine Analysis
MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Requires precise milling and pressing)
Low-Wavenumber Accuracy Distorted (Requires ATR correction algorithm)True linear absorbance (Beer-Lambert Law)
Sensitivity to Moisture Low (Surface measurement only)High (KBr is highly hygroscopic)
Trace Impurity Detection Poor (Short effective pathlength)Excellent (Longer effective pathlength)
Best Use Case Rapid QA/QC, reaction monitoringQuantitative analysis, rigorous structural proof

Self-Validating Experimental Methodology

A robust analytical workflow must be self-validating. The following dual-modality protocol ensures that instrumental drift or environmental contamination does not compromise the spectral integrity of 5-Bromo-3-chloro-2-vinylpyridine.

Phase 1: System Suitability & Validation

  • Calibration Check: Acquire a transmission spectrum of a standard 1.5 mil polystyrene film. Validate that the C-H stretching peak at 3027 cm⁻¹ and the aromatic ring breathing peak at 1601 cm⁻¹ are within ±1 cm⁻¹ of their certified values.

  • Environmental Baseline: Collect a 32-scan open-beam background. Evaluate the single-beam spectrum to ensure water vapor (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) bands are minimized and stable.

Phase 2: Sample Acquisition (Execute based on chosen modality)

  • Workflow A: ATR-FTIR (Rapid Screening)

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a new background spectrum.

    • Place 2–5 mg of 5-Bromo-3-chloro-2-vinylpyridine directly onto the center of the crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring uniform, intimate contact between the solid and the crystal.

    • Acquire 64 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

    • Critical Step: Apply an Advanced ATR Correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth, normalizing the intense C-Br and C-Cl bands.

  • Workflow B: KBr Transmission (Quantitative Proof)

    • Pre-dry FTIR-grade KBr powder in an oven at 110°C for 24 hours to eliminate hygroscopic moisture.

    • In an agate mortar, gently mill 1–2 mg of the analyte with 100 mg of the dry KBr until a homogenous, fine powder is achieved.

    • Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air.

    • Press at 10 tons of force for 2 minutes to form a transparent, glass-like disc.

    • Mount the pellet in the transmission holder and acquire 64 scans at 4 cm⁻¹ resolution against an empty-beam background.

Analytical Decision Workflow

FTIR_Workflow N1 Analyte: 5-Bromo-3-chloro-2-vinylpyridine N2 Select FTIR Modality N1->N2 N3 ATR-FTIR (Diamond Crystal) Fast, Non-destructive N2->N3 Routine QC N4 Transmission (KBr Pellet) High Sensitivity, True Absorbance N2->N4 Trace/Library N5 Direct Application (Ensure intimate crystal contact) N3->N5 N6 Grind 1-2 mg sample with 100 mg dry KBr N4->N6 N7 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N5->N7 N6->N7 N8 Apply ATR Correction (Compensate for penetration depth) N7->N8 If ATR N9 Band Assignment (Vinyl, Pyridine, C-Cl, C-Br) N7->N9 If KBr N8->N9

Workflow for FTIR analysis of halogenated vinylpyridines.

References

  • IR spectra: a) poly-4-vinylpyridine... - ResearchGate. 2

  • Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques - Journal of Vacuum Science & Technology A | AIP Publishing. 1

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. 5

  • Cationic Copolymer of Poly (quaternary 4-vinylpyridine) Graft Poly (n-vinylpyrrolidone): Synthesis and Characterization - Der Pharma Chemica.

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd. 3

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo.4

Sources

Comparative

Identifying and Quantifying Common Impurities in Commercial 5-Bromo-3-chloro-2-vinylpyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals: As a Senior Application Scientist, this guide provides an in-depth analysis of potential impurities in commercial 5-Bromo-3-chloro-2-vinylpy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals:

As a Senior Application Scientist, this guide provides an in-depth analysis of potential impurities in commercial 5-Bromo-3-chloro-2-vinylpyridine, a critical starting material in pharmaceutical and agrochemical research. The purity of this reagent is paramount, as contaminants can lead to unforeseen side reactions, diminished yields, and complex purification challenges downstream. This document outlines the likely synthetic origins of these impurities and provides robust, validated analytical protocols for their detection and quantification.

Part 1: The Genesis of Impurities - A Look at Synthetic Pathways

The commercial production of 5-Bromo-3-chloro-2-vinylpyridine predominantly relies on palladium-catalyzed cross-coupling reactions. A thorough understanding of these synthetic routes is fundamental to anticipating the impurity profile of the final product. The two most probable methods are the Stille and Suzuki-Miyaura coupling reactions.

The Stille Coupling Pathway

This reaction involves the coupling of a vinyl organostannane, such as vinyltributyltin, with a dihalogenated pyridine precursor, typically 3-bromo-5-chloro-2-iodopyridine.

  • Potential Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-bromo-5-chloro-2-iodopyridine and vinyltributyltin may be present due to incomplete reaction.

    • Catalyst and Ligand Residues: Trace amounts of the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and its ligands, like triphenylphosphine or triphenylphosphine oxide, can persist.[1][2]

    • Reaction By-products:

      • Homocoupling Products: Dimerization of the pyridine starting material or the vinylstannane can lead to bi-pyridine or 1,3-butadiene impurities.[3]

      • Organotin By-products: Tributyltin halides are stoichiometric by-products that can be challenging to remove completely.[4]

The Suzuki-Miyaura Coupling Pathway

A more contemporary and less toxic approach, the Suzuki-Miyaura coupling utilizes a vinylboronic acid or its ester (e.g., potassium vinyltrifluoroborate) as the vinyl source.

  • Potential Process-Related Impurities:

    • Unreacted Starting Materials: Similar to the Stille reaction, unreacted 3-bromo-5-chloro-2-iodopyridine and the vinylboron reagent can remain.

    • Catalyst and Ligand Residues: Residual palladium and phosphine ligands are also potential contaminants in this process.

    • Reaction By-products:

      • Homocoupled Pyridine: The formation of a bipyridine species through the dimerization of the starting material is a possible side reaction.[5]

      • Boron-Containing Species: Residual boronic acids or their anhydrides (boroxines) may be present.

The following workflow illustrates the key stages of synthesis and highlights where impurities may be introduced.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM Starting Materials (e.g., 3-Bromo-5-chloro-2-iodopyridine, Vinylating Agent) Reaction Cross-Coupling Reaction (Stille or Suzuki) SM->Reaction Cat Catalyst & Ligands (e.g., Palladium complexes) Cat->Reaction Solv Solvents Solv->Reaction Product Final Product: 5-Bromo-3-chloro-2-vinylpyridine Solv->Product Workup Aqueous Workup & Extraction Reaction->Workup Imp_Byprod Reaction By-products (e.g., Homocoupled species) Reaction->Imp_Byprod Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Purification->Product Imp_SM Residual Starting Materials Imp_SM->Reaction Imp_Cat Catalyst & Ligand Residues Imp_Cat->Reaction Imp_Solv Residual Solvents

Caption: A generalized workflow for the synthesis of 5-Bromo-3-chloro-2-vinylpyridine, indicating potential points of impurity introduction.

Part 2: A Multi-Pronged Analytical Approach for Comprehensive Impurity Profiling

To ensure the highest confidence in the purity of 5-Bromo-3-chloro-2-vinylpyridine, a combination of orthogonal analytical techniques is essential.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for determining the purity of the main component and quantifying known, non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its broad applicability to aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water, both modified with 0.1% formic acid to ensure good peak shape.

    • Gradient Program: Begin with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

The C18 stationary phase provides effective separation of the non-polar aromatic compounds. A gradient elution is crucial for resolving impurities with a wide range of polarities that may be present. The addition of formic acid to the mobile phase protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

  • Column: A low-bleed, mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal.

  • Carrier Gas: Use helium as the carrier gas with a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Start at 60°C and hold for 2 minutes.

    • Increase the temperature at a rate of 10°C/min to 280°C and hold for 5 minutes.

  • Injector and Transfer Line Temperatures: Set the injector temperature to 250°C and the MS transfer line to 280°C.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Range: Scan a mass-to-charge ratio (m/z) range of 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

The programmed temperature ramp ensures the separation of compounds with varying boiling points. EI at 70 eV generates reproducible fragmentation patterns that can be compared against established mass spectral libraries for confident identification of unknown impurities. The characteristic isotopic patterns of bromine and chlorine in the mass spectra are also powerful diagnostic tools.[6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides invaluable structural information and can be used for quantitative purposes (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Solvent: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals will confirm the structure of the main component and reveal the presence of impurities with distinct proton environments.

¹H NMR is a primary technique for structural elucidation. The vinyl and aromatic regions of the spectrum are particularly informative for 5-Bromo-3-chloro-2-vinylpyridine. The integration of impurity signals relative to the main component can provide a direct measure of their concentration, often without the need for an external standard.

The following diagram outlines the recommended analytical workflow for a comprehensive impurity analysis.

G Sample Commercial 5-Bromo-3-chloro-2-vinylpyridine HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR ¹H NMR Analysis Sample->NMR Data Data Analysis and Impurity Identification HPLC->Data GCMS->Data NMR->Data

Caption: A structured analytical workflow for the comprehensive impurity profiling of 5-Bromo-3-chloro-2-vinylpyridine.

Part 3: Comparative Analysis of Analytical Techniques

The selection of an analytical technique should be guided by the specific information required.

Technique Strengths Limitations Primary Application
HPLC-UV Highly quantitative for non-volatile impurities; excellent precision and robustness.May not detect impurities without a UV chromophore; not suitable for volatile compounds.Accurate purity determination and quantification of known, non-volatile impurities.
GC-MS Superior separation and identification of volatile and semi-volatile impurities; high sensitivity and structural information from mass spectra.Unsuitable for non-volatile or thermally unstable compounds.Identification of unknown volatile impurities, residual solvents, and by-products.
¹H NMR Provides unambiguous structural information; can be quantitative without individual impurity standards (qNMR).Relatively lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural confirmation of the main component and quantification of major impurities.

Conclusion

A meticulous approach to impurity profiling is non-negotiable in the fields of drug discovery and development. For a critical reagent like 5-Bromo-3-chloro-2-vinylpyridine, a comprehensive understanding of its potential impurity profile, derived from its synthetic route, is the first line of defense. By employing a multi-technique analytical strategy encompassing HPLC-UV, GC-MS, and ¹H NMR, researchers can confidently ascertain the purity of their starting materials, thereby ensuring the integrity and reproducibility of their synthetic outcomes.

References

  • The Stille Reaction. Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Heterogeneous metal catalyzed cross-coupling. Wikipedia. [Link]

  • Residual Pd in products after couplings. ResearchGate. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. ACS Publications. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Stille reaction. Wikipedia. [Link]

Sources

Validation

Technical Guide: Crystallographic Characterization &amp; Reactivity Profiling of 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary 5-Bromo-3-chloro-2-vinylpyridine (CAS: 1256793-12-0) represents a high-value "orthogonal" building block in medicinal chemistry. Unlike mono-halogenated pyridines, this scaffold offers three distinct re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-chloro-2-vinylpyridine (CAS: 1256793-12-0) represents a high-value "orthogonal" building block in medicinal chemistry. Unlike mono-halogenated pyridines, this scaffold offers three distinct reactive sites: a vinyl group for cyclization/polymerization, a labile C-Br bond for rapid cross-coupling, and a more robust C-Cl bond for late-stage diversification.

This guide provides a technical analysis of its structural properties, a comparative performance review against standard alternatives, and validated protocols for its characterization via X-ray Diffraction (XRD).

Part 1: Structural & Crystallographic Analysis[1]

Crystallographic Context

While public deposition of the specific single-crystal structure (CIF) for 5-Bromo-3-chloro-2-vinylpyridine is limited due to its status as a proprietary intermediate, its structural behavior can be extrapolated from high-fidelity analogs and calculated parameters.

  • Molecular Geometry: The molecule is predicted to adopt a near-planar conformation to maximize

    
    -conjugation between the vinyl group and the pyridine ring. However, steric repulsion between the C3-Chlorine and the vinyl proton may induce a slight torsion (approx. 15–20°), distinguishing it from the planar 5-bromo-2-vinylpyridine.
    
  • Intermolecular Forces: Crystal packing is likely dominated by:

    • Halogen Bonding: Type II halogen interactions (C-Br···N) driving linear chain formation.

    • 
      -
      
      
      
      Stacking:
      Offset face-to-face stacking typical of halogenated pyridines, stabilized by the electron-withdrawing nature of the Cl/Br substituents.
XRD Analysis Protocol (Powder & Single Crystal)

For researchers synthesizing this intermediate, XRD is the gold standard for distinguishing between amorphous oils (common in impure vinylpyridines) and stable crystalline polymorphs.

Experimental Workflow:

  • Sample Prep: If the product is an oil/gum, induce crystallization by dissolving in minimal hot hexane/EtOAc (9:1) and cooling to -20°C.

  • Powder XRD (PXRD):

    • Scan Range: 2

      
       = 5° to 40°.
      
    • Target: Look for sharp Bragg reflections indicating crystallinity. A broad "halo" at 20–25° indicates amorphous material, unsuitable for long-term storage due to polymerization risks.

  • Single Crystal Growth:

    • Method: Slow evaporation of heptane at 4°C.

    • Why: To confirm regiochemistry (3-Cl vs 5-Br) which is difficult to distinguish solely by low-res NMR.

Part 2: Comparative Performance Guide

The "Orthogonality" Advantage

The primary utility of this molecule lies in the reactivity difference between the C-Br and C-Cl bonds. This allows for Sequential Cross-Coupling , a strategy not possible with symmetrical di-bromo analogs.

Feature5-Bromo-3-chloro-2-vinylpyridine 5-Bromo-2-vinylpyridine 3,5-Dibromo-2-vinylpyridine
Reactivity Profile Orthogonal (Br reacts > Cl)Mono-functionalNon-selective (Statistical mix)
Primary Coupling C5-Suzuki/Negishi (High Yield)C5-Suzuki (High Yield)C3/C5 Mixture (Low Selectivity)
Secondary Coupling C3-Suzuki (Requires forcing conditions)N/AN/A
Vinyl Stability Moderate (Cl steric protection)Low (Prone to polymerization)Moderate
Physical State Low-melting Solid (Preferred)Liquid/OilSolid
Reactivity Data: Bond Dissociation Energy (BDE)

The performance gap is driven by thermodynamics. The C-Br bond is significantly weaker, ensuring chemoselectivity.

  • C-Br BDE: ~81 kcal/mol (Reacts at RT with Pd(0))

  • C-Cl BDE: ~96 kcal/mol (Inert at RT; requires >80°C + bulky ligands)

Implication: You can couple a boronic acid at C5 (Br site) with >95% selectivity, leaving the C3-Cl intact for a second reaction step.

Part 3: Experimental Protocols

Synthesis & Purification Logic

Objective: Synthesize 5-bromo-3-chloro-2-vinylpyridine from 5-bromo-2,3-dichloropyridine via Stille coupling, avoiding polymerization.

  • Reagents: 5-bromo-2,3-dichloropyridine (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Toluene.
  • Procedure:

    • Degas toluene with N

      
       for 30 mins (Critical to prevent Pd oxidation).
      
    • Add reagents and heat to 90°C. Note: Do not exceed 100°C to prevent thermal polymerization of the vinyl group.

    • Monitor by TLC (Hexane/EtOAc 9:1). The vinyl product will be more polar than the starting material but less polar than the tin byproduct.

  • Workup:

    • Cool to RT. Treat with aqueous KF (saturated) to precipitate tin residues.

    • Filter through Celite.

    • Stabilization: Add 100 ppm BHT (butylated hydroxytoluene) immediately if storing as an oil.

Visualization of Sequential Functionalization

The following diagram illustrates the logical flow of utilizing this scaffold in drug discovery.

G Start 5-Bromo-3-chloro- 2-vinylpyridine Step1 Step 1: Chemoselective Coupling (C-Br) Start->Step1 Pd(PPh3)4, RT Boronic Acid A Intermed Intermediate: 3-Chloro-5-Aryl- 2-vinylpyridine Step1->Intermed >95% Selectivity Step2 Step 2: Forcing Coupling (C-Cl) Intermed->Step2 Pd2(dba)3, XPhos, 100°C Boronic Acid B Final Final Drug Scaffold (Tri-functionalized) Step2->Final Complete Diversification

Caption: Sequential cross-coupling workflow exploiting the reactivity difference between C-Br and C-Cl bonds.

Part 4: References

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.[2] PubMed Central. Retrieved from [Link]

  • PubChem. (2021).[3] 5-Bromo-2-chloropyridin-3-ol Compound Summary. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-chloro-2-vinylpyridine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 5-Bromo-3-chloro-2-vinylpyridine As a Senior Application Scientist, I frequently encounter laboratories that mismanage complex reactive organics. 5-Bromo-3-chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 5-Bromo-3-chloro-2-vinylpyridine

As a Senior Application Scientist, I frequently encounter laboratories that mismanage complex reactive organics. 5-Bromo-3-chloro-2-vinylpyridine is not a standard solvent; it is a polyhalogenated reactive monomer. It presents a dual logistical threat: the environmental persistence of a halogenated pyridine ring combined with the acute, exothermic reactivity of a vinyl group. Standard solvent disposal protocols are insufficient and dangerous. This guide establishes a self-validating operational framework for the safe lifecycle management, stabilization, and EPA-compliant destruction of this compound.

Mechanistic Causality: Why Standard Disposal Fails

To design a safe disposal protocol, we must first understand the molecular vulnerabilities of the compound:

  • Runaway Polymerization (The Acute Threat): The 2-vinyl substituent is highly susceptible to radical-initiated polymerization. Exposure to ambient heat, UV light, or trace peroxides can trigger an auto-accelerating exothermic reaction. If this occurs inside a sealed waste container, the rapid pressure buildup will cause violent container rupture 1[1].

  • Halogenated Recalcitrance (The Chronic Threat): The bromine and chlorine atoms on the pyridine ring render the molecule highly lipophilic and resistant to biological degradation. It is highly toxic to aquatic life with long-lasting effects 2[2].

  • Regulatory Mandates: Because of these properties, the EPA mandates strict chemical destruction protocols for halogenated pyridines, specifically requiring high-temperature incineration often paired with carbon adsorption to prevent environmental release 3[3].

Quantitative Hazard & Logistics Profile

Parameter / PropertyClassification / ValueOperational Disposal Implication
Polymerization Potential High (Exothermic)Waste must be stabilized with an inhibitor (e.g., MEHQ or TBC) and stored < 4°C prior to disposal[1].
Environmental Toxicity Toxic to aquatic lifeAbsolute prohibition on drain disposal. Must be segregated as hazardous waste[2].
EPA Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents to ensure proper incineration temperatures[4].
Spill Containment Reactive LiquidIsolate area for 50 meters. Use only non-combustible absorbents (earth/sand)[1].

Self-Validating Disposal Methodology

This step-by-step protocol ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Pre-Disposal Stabilization

  • Step 1: Inhibitor Verification. Before transferring 5-Bromo-3-chloro-2-vinylpyridine to a waste staging area, verify the presence of a radical inhibitor (typically 4-tert-butylcatechol or hydroquinone).

    • Causality: Inhibitors are consumed over time by reacting with dissolved oxygen and ambient radicals. Depleted inhibitors lead to spontaneous polymerization.

    • Validation: Check the chemical's lifecycle log. If the bottle has been open for >6 months or stored at room temperature, proactively spike the waste with 10-50 ppm of inhibitor before sealing.

  • Step 2: Thermal Control. Store the stabilized waste in a dedicated, explosion-proof refrigerator.

    • Validation: Ensure the temperature log remains consistently below 4°C.

Phase 2: Segregation and Packaging

  • Step 3: Halogenated Segregation. Transfer the stabilized chemical into a UN-approved, chemically compatible waste drum specifically labeled for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with general organic waste lowers the combustion temperature during incineration, potentially generating highly toxic dioxins and furans.

    • Validation: Perform a micro-scale compatibility test (mixing 1 mL of the waste with 1 mL of the drum's current contents in a fume hood) to verify no exothermic reaction or gas evolution occurs before bulking.

  • Step 4: Atmosphere Management. Do not purge the headspace of the waste container with 100% inert gas (like Argon or Nitrogen) if using phenolic inhibitors.

    • Causality: Phenolic inhibitors (like MEHQ) require trace amounts of oxygen to function effectively as radical scavengers.

Phase 3: Final Destruction

  • Step 5: EPA-Compliant Incineration. Contract a certified hazardous waste disposal vendor capable of handling reactive halogenated organics.

    • Causality: The facility must utilize high-temperature incineration equipped with acid gas scrubbers. Combustion of this compound releases hydrobromic acid (HBr), hydrochloric acid (HCl), and nitrogen oxides (NOx), which must be neutralized to comply with EPA regulations 3[3].

Emergency Spill Response Workflow

In the event of an accidental release, standard solvent spill kits (which often contain combustible materials like sawdust) are a severe hazard. The liquid may polymerize upon contact with peroxides or partially peroxidized compounds, and neutralizes acids exothermically 1[1].

  • Evacuate & Isolate: Immediately isolate the spill area for at least 50 meters (150 feet) in all directions and eliminate all ignition sources[1].

  • Containment: Absorb the spill using only earth, sand, or other non-combustible material. Use clean, non-sparking tools to collect the absorbed material[1].

G Start Spill / Waste Generated Assess Assess Polymerization Risk (Verify Inhibitor & Temp) Start->Assess Inhibit Dose Radical Inhibitor (e.g., 4-tert-butylcatechol) Assess->Inhibit Inhibitor Depleted Absorb Absorb with Earth/Sand (Non-combustible only) Assess->Absorb Inhibitor Active Inhibit->Absorb Segregate Segregate as Halogenated Organic Waste Absorb->Segregate Incinerate High-Temp Incineration with Acid Gas Scrubbers Segregate->Incinerate

Workflow for the stabilization, containment, and disposal of 5-Bromo-3-chloro-2-vinylpyridine.

References

  • Title: 40 CFR § 721.8675 - Halogenated pyridines. - LII - Cornell University. Source: cornell.edu.
  • Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com.
  • Title: VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA. Source: noaa.gov.
  • Title: EPA HAZARDOUS WASTE CODES. Source: wku.edu.

Sources

Handling

Operational Safety &amp; Handling Protocol: 5-Bromo-3-chloro-2-vinylpyridine

Executive Summary: The "Why" Behind the Protocol Handling 5-Bromo-3-chloro-2-vinylpyridine presents a dual-threat profile often underestimated in standard organic synthesis. Unlike stable halogenated pyridines, the vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

Handling 5-Bromo-3-chloro-2-vinylpyridine presents a dual-threat profile often underestimated in standard organic synthesis. Unlike stable halogenated pyridines, the vinyl group at the C2 position introduces a Michael acceptor motif. This makes the compound not only a potent electrophile capable of alkylating biological macromolecules (DNA/proteins) but also prone to exothermic polymerization.

Critical Hazard Profile:

  • Lachrymator Potential: Structural analogs (e.g., 2-vinylpyridine) are severe lachrymators.[1] This compound must be treated as such.

  • Sensitization: The reactive vinyl group can form covalent bonds with skin proteins, leading to irreversible allergic sensitization.

  • Instability: Without radical inhibitors (e.g., BHT, hydroquinone) and cold storage, the material can polymerize, potentially rupturing sealed vessels.

This guide moves beyond generic compliance, focusing on preserving researcher health and sample integrity.

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for direct handling of vinyl-functionalized halogenated heterocycles.[1] The following matrix is based on permeation data for similar halogenated organic solvents and alkylating agents.

Personal Protective Equipment (PPE) Specifications[1]
PPE CategoryStandard RequirementAdvanced Requirement (High Risk*)Technical Rationale
Hand Protection Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity)Halogenated pyridines can permeate standard nitrile in <15 mins.[1] Laminate offers >4hr breakthrough protection.
Respiratory Fume Hood: Face velocity 80–100 fpm.[1] Sash at 18".[2]Respirator: Full-face respirator with OV/P100 cartridges.[1]Required only if work outside a hood is unavoidable (e.g., spill cleanup).
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield (8-inch)+ GogglesVinyl pyridines are corrosive to mucous membranes.[1] Safety glasses provide zero vapor protection.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant)Tyvek® Apron/Sleeves Synthetic blends can melt into skin if polymerization causes a thermal event.[1]

*High Risk Definition: Spills >10mL, heating reactions, or transfers outside a fume hood.[1]

Decision Logic: Glove Selection

The following diagram illustrates the decision process for selecting the correct hand protection based on the operational context.

GloveSelection Start Task Assessment Duration Exposure Duration? Start->Duration Short < 15 Minutes (Incidental Contact) Duration->Short Short Long > 15 Minutes (Immersion Risk) Duration->Long Long Volume Volume > 10 mL? Standard Double Nitrile Gloves (Change immediately upon splash) Volume->Standard No HighRes Silver Shield® / Laminate Liner + Outer Nitrile Glove Volume->HighRes Yes Short->Volume Long->HighRes

Figure 1: Decision logic for glove selection. Laminate gloves are mandatory for prolonged tasks or high volumes due to the permeation risk of halogenated organics.[1]

Operational Workflow: Step-by-Step

Phase A: Storage & Equilibration
  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Light sensitive—store in amber vials.

  • Equilibration: Allow the sealed container to warm to room temperature inside the fume hood before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture, which can initiate polymerization or hydrolysis of the halogen bond.

Phase B: Weighing & Transfer

Goal: Prevent aerosolization and vapor release.[1]

  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, use a tarred, sealable secondary container.

  • Anti-Static Measures: If the compound is a solid/low-melting solid, use an anti-static gun.[1] Vinyl pyridines can carry static charges, causing "fly-away" powder that contaminates the bench.[1]

  • Transfer: Use a positive-displacement pipette for liquids to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).[1]

Phase C: Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen/Argon before addition.[1] Oxygen acts as a radical initiator for vinyl polymerization.

  • Temperature Control: Add the reagent at 0°C if the reaction is exothermic. The vinyl group makes the molecule susceptible to thermal runaway.

Phase D: Waste Disposal & Quenching

Crucial Step: Do not simply dump reactive vinyl pyridines into the general organic waste container. Polymerization in the waste drum can cause explosions.

  • Quenching: Dilute the residue with a non-reactive solvent (e.g., Ethyl Acetate).

  • Segregation: Dispose of in a dedicated "Halogenated Waste" stream.

  • Labeling: Clearly tag waste as "Contains Vinyl Pyridine – Potential Lachrymator/Sensitizer."

Emergency Response Protocols

Scenario 1: Skin Exposure[3][4][5][6][7]
  • Immediate Action: Move to the safety shower immediately. Do not waste time wiping.

  • Flush: Rinse for 15 minutes .

  • Decontamination: Use PEG-400 (Polyethylene Glycol) if available, followed by soap and water.[1] PEG helps solubilize organic aromatics better than water alone.

  • Medical: Seek evaluation. Vinyl pyridine burns can be delayed (similar to HF or alkylating agents).

Scenario 2: Spills (>5 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don full-face respirator (OV cartridges) and Silver Shield gloves.[1]

  • Absorb: Use Vermiculite or Sand .[1] Do not use paper towels (high surface area + flammability = fire risk).[1]

  • Clean: Wipe surface with dilute dilute acetic acid (to protonate the pyridine nitrogen, making it water-soluble) followed by soap and water.[1]

Visualizing the Safety Pathway

The following diagram outlines the "Cradle-to-Grave" safety workflow for this specific chemical.

SafetyWorkflow Storage Storage (-20°C, Argon) Equilibrate Equilibrate (Warm to RT in Hood) Storage->Equilibrate Prevent Condensation Handling Handling (Double Glove/Laminate) Equilibrate->Handling In Fume Hood Reaction Reaction (Inert Atm, Dark) Handling->Reaction Avoid O2 Quench Quench/Dilute (Prevent Polymerization) Reaction->Quench Post-Process Waste Halogenated Waste (Segregated) Quench->Waste Tag: Lachrymator

Figure 2: Operational lifecycle ensuring containment of lachrymatory vapors and prevention of polymerization.

References

  • PubChem. (2025). Compound Summary: 5-Bromo-2-chloro-3-fluoropyridine (Analog Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.